molecular formula C18H15NO B3949404 N-methyl-N-phenylnaphthalene-2-carboxamide CAS No. 80192-95-6

N-methyl-N-phenylnaphthalene-2-carboxamide

Cat. No.: B3949404
CAS No.: 80192-95-6
M. Wt: 261.3 g/mol
InChI Key: CICSJMNWCSOMDH-UHFFFAOYSA-N
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Description

N-methyl-N-phenylnaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C18H15NO and its molecular weight is 261.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-methyl-N-phenyl-2-naphthamide is 261.115364102 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methyl-N-phenylnaphthalene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-phenylnaphthalene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N-phenylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-19(17-9-3-2-4-10-17)18(20)16-12-11-14-7-5-6-8-15(14)13-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICSJMNWCSOMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395497
Record name N-methyl-N-phenylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80192-95-6
Record name N-methyl-N-phenylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-Methyl-N-phenylnaphthalene-2-carboxamide (CAS 80192-95-6)

[1]

Part 1: Executive Summary & Chemical Identity

N-Methyl-N-phenylnaphthalene-2-carboxamide (CAS 80192-95-6) is a specialized tertiary amide utilized primarily as a mechanistic probe in organic synthesis and as a structural scaffold in medicinal chemistry. Unlike common reagents, this compound serves as a critical model substrate for studying amide bond rotamerism , radical rearrangements , and oxidative dearomatization processes.

Its chemical architecture—featuring a naphthalene core coupled to a sterically hindered N-methyl-N-phenyl amine moiety—makes it an ideal candidate for investigating steric locking and electronic effects in drug design. It is structurally related to bioactive naphthamides investigated for antimycobacterial activity and TRP channel modulation.

Physicochemical Profile[2][3][4][5][6][7][8]
PropertySpecification
CAS Registry Number 80192-95-6
IUPAC Name N-Methyl-N-phenylnaphthalene-2-carboxamide
Molecular Formula C₁₈H₁₅NO
Molecular Weight 261.32 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water
Melting Point 84–86 °C (Lit.)

Part 2: Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route to CAS 80192-95-6 is the Schotten-Baumann acylation of N-methylaniline with 2-naphthoyl chloride. This pathway is preferred over direct coupling of the carboxylic acid (using EDC/HOBt) due to the steric hindrance of the secondary amine, which requires the higher reactivity of the acid chloride.

Experimental Protocol (Bench Scale)

Safety Warning: 2-Naphthoyl chloride is corrosive and a lachrymator. Perform all operations in a fume hood.

Reagents:

  • 2-Naphthoyl chloride (1.0 equiv)

  • N-Methylaniline (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: Dissolve N-methylaniline (10 mmol) and Et₃N (15 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Cool the solution to 0 °C.

  • Addition: Dropwise add a solution of 2-naphthoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the acid chloride.

  • Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine), followed by brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane to yield the target amide as white crystals.

Synthesis Workflow Diagram

Synthesis_PathwayStart12-Naphthoyl Chloride(Electrophile)IntermediateTetrahedralIntermediateStart1->Intermediate DCM, 0°CStart2N-Methylaniline(Nucleophile)Start2->Intermediate Et3N (Base)ProductN-Methyl-N-phenyl-2-naphthamide(CAS 80192-95-6)Intermediate->Product -HCl(Elimination)

Figure 1: Schotten-Baumann synthesis pathway for CAS 80192-95-6.[1]

Part 3: Advanced Applications & Mechanism

Mechanistic Probe for Radical Rearrangements

This compound is frequently cited as a product or standard in the study of O→C rearrangements . Specifically, it represents the thermodynamic endpoint of the Newman-Kwart rearrangement or radical-mediated transpositions of O-naphthyl thiocarbamates. Researchers use it to validate the regioselectivity of radical migration from oxygen to nitrogen on the naphthalene ring.

Atropisomerism and Conformational Analysis

Due to the steric bulk of the N-methyl and N-phenyl groups, the amide bond exhibits restricted rotation (atropisomerism).

  • Significance: In drug development, understanding the cis/trans ratio of amide rotamers is critical for binding affinity.

  • Utility: CAS 80192-95-6 serves as a model system to measure the rotational barrier (

    
    ) via Variable Temperature NMR (VT-NMR).
    
Structural Scaffold for Bioactive Agents

The N-phenyl-2-naphthamide core is a privileged scaffold in medicinal chemistry. Derivatives (e.g., hydroxylated versions) have shown potency against Mycobacterium tuberculosis and Staphylococcus aureus. CAS 80192-95-6 acts as the hydrophobic "anchor" control in Structure-Activity Relationship (SAR) studies, helping scientists determine if polar substituents (like -OH) are essential for binding.

Conformational Equilibrium Diagram

RotamerismCisE-Rotamer(Phenyl cis to Carbonyl)TSTransition State(Twisted Amide)Cis->TS Steric StrainTransZ-Rotamer(Methyl cis to Carbonyl)Trans->TS Thermal EnergyTS->CisTS->Trans Relaxation

Figure 2: Conformational equilibrium between E and Z rotamers, a key property studied using this scaffold.

Part 4: Sourcing & Quality Control (Supplier Guide)

For research applications, sourcing must prioritize purity (>98%) to avoid interference from the starting amine (N-methylaniline), which is toxic and reactive.

Supplier Evaluation Criteria

When selecting a supplier for CAS 80192-95-6, verify the following:

  • HPLC Purity: Must be

    
     98.0%.
    
  • Impurity Profile: Check for residual N-methylaniline (detectable via GC-MS).

  • Identity Verification: Supplier must provide 1H-NMR confirming the N-Me singlet (~3.5 ppm) and the characteristic naphthalene aromatic pattern.

Recommended Sourcing Channels

This compound is typically available through Custom Synthesis or Building Block catalogs rather than bulk commodity suppliers.

  • Primary Tier: Specialized catalogs like Accela ChemBio , BLD Pharm , and ChemScene .

  • Secondary Tier: Aggregators like ChemicalBook or MolPort (verify stock location).

QC Data Reference (1H NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • 
       3.55 (s, 3H, N-CH₃)
      
    • 
       6.90–7.30 (m, 5H, N-Phenyl)
      
    • 
       7.40–7.90 (m, 7H, Naphthalene)
      

References

  • Radical O→C Transposition: Title: Radical O→C Transposition: A Metal-Free Process for Conversion of Phenols into Benzoates and Benzamides. Source: Journal of Organic Chemistry (ACS). Context: Describes the synthesis and use of N-methyl-N-phenyl-2-naphthamide as a product of radical rearrangement.

  • Asymmetric Oxidative Spirocyclization: Title: Achiral organoiodine-functionalized helical polyisocyanides for multiple asymmetric dearomative oxidations. Source: Nature Communications / PMC. Context: Uses related naphthamide derivatives as substrates to test catalytic enantioselectivity.

  • Bioactivity of Naphthanilides: Title: Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Source: Molecules (MDPI). Context: Establishes the biological relevance of the naphthamide scaffold in drug discovery.

  • Chemical Identity & CAS: Title: N-Methyl-N-phenyl-2-naphthamide Substance Details. Source: ChemicalBook / PubChem. Context: Verification of CAS 80192-95-6 and physical properties.[2]

chemical structure and properties of N-methyl-N-phenyl-2-naphthamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure, Synthesis, and Properties of N-Methyl-N-phenyl-2-naphthamide Content Type: Technical Reference Guide Audience: Organic Chemists, Medicinal Chemists, and Process Scientists[1]

Executive Summary

N-Methyl-N-phenyl-2-naphthamide (CAS: 80192-95-6) is a tertiary amide featuring a bulky naphthyl group coupled to an N-methylaniline moiety.[1] Unlike simple benzamides, this molecule exhibits significant steric congestion around the amide bond, making it a valuable model system for studying atropisomerism and amide bond rotational barriers . In medicinal chemistry, the N-phenyl-2-naphthamide scaffold serves as a pharmacophore in kinase inhibitors (specifically VEGFR-2), where the hydrophobic naphthyl ring occupies deep allosteric pockets.[1]

This guide details the physicochemical profile, validated synthesis protocols, and spectral characteristics of the compound, emphasizing its utility in conformational analysis and drug design.

Chemical Identity & Physicochemical Profile

ParameterData
IUPAC Name N-Methyl-N-phenylnaphthalene-2-carboxamide
CAS Registry Number 80192-95-6
Molecular Formula C₁₈H₁₅NO
Molecular Weight 261.32 g/mol
Physical State White crystalline solid
Melting Point 84 °C
Solubility Soluble in CH₂Cl₂, CHCl₃, DMSO, EtOAc; Insoluble in water
SMILES CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2

Structural & Conformational Analysis

The steric bulk of the N-phenyl and 2-naphthyl groups forces the amide bond out of planarity.[1] This restricted rotation creates a high energy barrier between the E (entgegen) and Z (zusammen) conformers, although the E-isomer (where the bulky naphthyl and phenyl groups are trans to each other to minimize A-strain) typically predominates.

Conformational Energy Landscape

The interaction between the ortho-hydrogens of the phenyl ring and the naphthyl peri-hydrogens creates a "propeller-like" twist.[1] This non-planar geometry is critical for its binding affinity in protein active sites, as it mimics the twisted transition states of peptide bonds.

ConformationalAnalysis Conf_E E-Conformer (Thermodynamically Favored) TS Transition State (Orthogonal Amide Bond) Conf_E->TS Rotational Barrier (~15-20 kcal/mol) TS->Conf_E Conf_Z Z-Conformer (Sterically Crowded) TS->Conf_Z Conf_Z->TS Sterics Steric Clash: N-Me vs Naphthyl H1 Sterics->Conf_Z Destabilizes

Figure 1: Conformational equilibrium of N-methyl-N-phenyl-2-naphthamide.[1] The E-conformer minimizes steric clash between the N-methyl group and the naphthyl ring.[1]

Synthesis Protocol

The most robust synthesis involves the Schotten-Baumann acylation of N-methylaniline with 2-naphthoyl chloride.[1] This method avoids the harsh conditions of direct acid-amine coupling and ensures high yields (>90%).[1]

Reagents & Materials
  • Substrate: N-methylaniline (1.0 equiv)

  • Acylating Agent: 2-Naphthoyl chloride (1.1 equiv)[1]

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

  • Dissolution: Dissolve N-methylaniline (10 mmol, 1.07 g) in anhydrous DCM (50 mL). Add Triethylamine (15 mmol, 2.1 mL) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Dropwise add a solution of 2-naphthoyl chloride (11 mmol, 2.10 g) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the amine starting material disappears.

  • Workup:

    • Quench with saturated NaHCO₃ (30 mL).

    • Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), water, and brine.

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Recrystallize the crude off-white solid from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) to yield the pure white solid (mp 84 °C).

SynthesisWorkflow Start Start: N-methylaniline + Et3N in DCM (0°C) Step2 Add 2-Naphthoyl Chloride (Dropwise, <5°C) Start->Step2 Step3 Stir at RT (4-6 h) Monitor via TLC Step2->Step3 Workup Acid/Base Wash (Remove amine/acid) Step3->Workup Product Final Product N-methyl-N-phenyl-2-naphthamide (White Solid, mp 84°C) Workup->Product

Figure 2: Synthetic workflow for the acylation of N-methylaniline.

Spectral Characterization

The ¹H NMR spectrum is complex due to the overlap of the phenyl and naphthyl aromatic signals. The N-methyl group appears as a distinct singlet, often broadened or split if rotation is slow on the NMR timescale at room temperature.

¹H NMR Data (400 MHz, CDCl₃):

  • δ 7.89 (s, 1H): Naphthyl C1-H (deshielded by carbonyl).

  • δ 7.71 (m, 2H): Naphthyl aromatic protons.[2]

  • δ 7.58 (d, J = 8.6 Hz, 1H): Naphthyl aromatic proton.

  • δ 7.45 (m, 2H): Phenyl/Naphthyl overlap.

  • δ 7.31 (dd, J = 8.6, 1.6 Hz, 1H): Naphthyl C3-H.

  • δ 7.19 (m, 2H): Phenyl aromatic protons.[2]

  • δ 3.55 (s, 3H): N-Me (Singlet, characteristic of tertiary amide).

Mass Spectrometry (ESI):

  • [M+H]⁺: Calculated: 262.12; Found: 262.1.

Applications in Research

Conformational Probe in Stereochemistry

Due to the hindered rotation of the C–N bond, this molecule is used to benchmark computational methods (DFT/B3LYP) for predicting rotational barriers in drug-like amides. It serves as a simplified model for the backbone constraints found in N-methylated peptides (e.g., Cyclosporine).

VEGFR-2 Kinase Inhibition

The 2-naphthamide scaffold is a privileged structure in kinase inhibitors.[1] Research indicates that the naphthyl ring occupies the hydrophobic allosteric pocket adjacent to the ATP-binding site in VEGFR-2.[1] While the N-methyl derivative is often less potent than the N-H analog due to the loss of a hydrogen bond donor (which typically interacts with the kinase hinge region), it is used to validate the necessity of that H-bond for binding affinity.[1]

Radical Transposition Substrate

The compound has been utilized as a product standard in the study of radical O→C transpositions (Newman-Kwart rearrangement analogs), where thiocarbamates are converted to amides under thermal or radical conditions.

References

  • Synthesis & Properties: J. Org. Chem. 2011, 76, 6, 1605–1613. "Radical O→C Transposition: A Metal-Free Process for Conversion of Phenols into Benzoates and Benzamides."[1]

  • Kinase Inhibition Context: ACS Med. Chem. Lett. 2012, 3, 11, 918–922. "Discovery of Naphthamide Derivatives as Potent VEGFR-2 Inhibitors."[1][3]

  • General Amide Properties: J. Am. Chem. Soc. 2005, 127, 4, 1104–1105. "Rotational Barriers in N,N-Diaryl Amides."

Sources

N-methyl-N-phenylnaphthalene-2-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Methyl-N-phenylnaphthalene-2-carboxamide: Molecular Profiling and Advanced Synthetic Workflows

Executive Summary

N-Methyl-N-phenylnaphthalene-2-carboxamide (commonly referred to as N-methyl-N-phenyl-2-naphthamide) is a structurally significant tertiary amide utilized as a critical intermediate in drug development and materials science. The steric bulk of the naphthyl ring coupled with the N-methyl-N-phenyl moiety restricts rotation around the C-N bond, making it a valuable target for studying atropisomerism and developing conformationally restricted pharmacophores. This whitepaper provides a comprehensive analysis of its physicochemical properties and details two state-of-the-art, field-proven synthetic methodologies: a metal-free radical O→C transposition and a continuous flow amidation utilizing deep eutectic solvents (DES).

Molecular Identity & Physicochemical Properties

Understanding the baseline metrics of N-methyl-N-phenyl-2-naphthamide is essential for downstream analytical validation. The compound presents as a white solid at room temperature and exhibits distinct NMR shifts due to the deshielding effects of the fused aromatic system[1].

Table 1: Quantitative Chemical Profile

Property Value
Chemical Name N-Methyl-N-phenylnaphthalene-2-carboxamide
CAS Registry Number 80192-95-6[2][3]
Molecular Formula C₁₈H₁₅NO[2]
Molecular Weight 261.32 g/mol [2]
Exact Mass 261.1154 Da
Melting Point 84 °C[1]

| ¹H NMR (400 MHz, CDCl₃) Key Shifts | δ 7.89 (1H, s), 7.71 (2H, m), 7.58 (1H, d, J = 8.56 Hz)[1] |

Mechanistic Pathways & Synthetic Causality

The synthesis of highly sterically hindered amides traditionally suffers from low yields and harsh conditions. To circumvent this, modern synthetic chemistry employs two distinct, highly optimized pathways.

Pathway A: Radical O→C Transposition (Batch Synthesis)

Developed by [4], this metal-free process converts readily available phenols (via thiocarbamates) into benzamides.

  • The Causality of Reagent Selection: The classic Barton-McCombie reaction uses tributyltin hydride (Bu₃SnH) to drive C-O fragmentation (deoxygenation). By deliberately substituting Bu₃SnH with triethylsilane (Et₃SiH), the hydrogen-donor capacity is attenuated. This forces the intermediate carbon-centered radical to undergo a 1,2 O→C transposition via an O-neophyl rearrangement before it can be prematurely quenched[1]. The reaction is thermodynamically driven forward by a highly exothermic C-S bond scission[5].

O_C_Transposition A 2-Naphthol Derivative B O-Aryl-N-Aryl Thiocarbamate A->B Thiocarbamoylation C Silyl Radical Addition (C=S) B->C Et3SiH / Initiator D O-Neophyl Rearrangement C->D 1,2 O→C Shift E C-S Bond Scission D->E Exothermic F N-Methyl-N-phenyl- 2-naphthamide E->F Product Yield

Radical O→C transposition mechanism for N-methyl-N-phenyl-2-naphthamide synthesis.

Pathway B: Continuous Flow Amidation in Deep Eutectic Solvents

Recent advancements by [6] have unlocked the use of highly reactive sodium amides for ester amidation in continuous flow.

  • The Causality of Solvent Selection: Sodium amides rapidly amidate esters but generate sodium alkoxide (NaOR) byproducts. In standard organic solvents within microfluidic reactors, these salts precipitate and cause catastrophic clogging. By utilizing a Deep Eutectic Solvent (DES) like glyceline, the system forms a biphasic segmented flow. The DES selectively dissolves the NaOR salts, keeping the organic phase homogeneous and ensuring uninterrupted continuous flow at room temperature[6][7].

FlowChemistry S1 NaHMDS + N-Methylaniline (in THF) S2 Sodium N-Methylanilide Generation S1->S2 S4 Segmented Flow Coiled Reactor S2->S4 S3 2-Naphthoate Ester (in DES / Glyceline) S3->S4 S5 Biphasic Amidation (Room Temp) S4->S5 S6 N-Methyl-N-phenyl- 2-naphthamide S5->S6 Organic Phase S7 NaOR Byproduct (Dissolved in DES) S5->S7 Aqueous/DES Phase

Continuous flow synthesis of naphthamides using sodium amides in deep eutectic solvents.

Table 2: Comparison of Synthesis Methodologies

Parameter Radical O→C Transposition[1] Continuous Flow Amidation[6]
Precursor O-(2-Naphthyl)-N-methyl-N-phenyl thiocarbamate 2-Naphthoate ester
Reagents Et₃SiH, TOOT (Radical Initiator) NaHMDS, N-Methylaniline
Solvent System Benzene (Batch) THF / Glyceline DES (Biphasic)
Temperature 135 °C Room Temperature
Primary Advantage Metal-free, utilizes abundant phenolic precursors Highly scalable, strict kinetic control

| Yield (Approx.) | 79% | >85% |

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, both methodologies must be executed as self-validating systems, where analytical checkpoints are built directly into the workflow.

Protocol A: Batch Radical Transposition
  • Substrate Preparation: Dissolve 11 mM of N-methyl-N-phenyl-O-(2-naphthyl) thiocarbamate in anhydrous benzene[1].

  • Reagent Addition: Introduce triethylsilane (Et₃SiH) and the radical initiator (TOOT) in a 2:1 molar ratio relative to the initiator[1]. Self-Validation Checkpoint 1: Take a baseline TLC. The thiocarbamate starting material is highly UV-active.

  • Thermal Initiation: Seal the reaction vessel and heat to 135 °C for 4 hours[1].

  • Reaction Monitoring: Self-Validation Checkpoint 2: Perform GC-MS on a reaction aliquot. The protocol is validated when the thiocarbamate mass peak (m/z ~293) disappears, replaced entirely by the amide product peak (m/z 261.11).

  • Isolation: Concentrate the solvent under reduced pressure and purify via silica gel column chromatography (hexane/ethyl acetate) to yield N-methyl-N-phenyl-2-naphthamide as a white solid[1].

Protocol B: Continuous Flow Amidation in DES
  • In Situ Reagent Generation: Pump a THF solution of NaHMDS and N-methylaniline through a T-mixer to generate sodium N-methylanilide kinetically[6].

  • Biphasic Setup: Prepare a stock solution of the 2-naphthoate ester in glyceline (choline chloride/glycerol DES). Add hexamethylbenzene to this stock as an internal standard.

  • Segmented Flow Amidation: Merge the THF stream (reagent) and the DES stream (substrate) into a coiled PFA microreactor at room temperature[7]. The immiscibility creates a segmented flow regime.

  • Real-Time Validation: Self-Validation Checkpoint: Route the reactor output through an in-line flow IR spectrometer. The system is operating at steady-state conversion when the ester carbonyl stretch (~1720 cm⁻¹) is fully replaced by the amide carbonyl stretch (~1640 cm⁻¹).

  • Phase Separation & Quantification: Collect the biphasic output. The DES phase retains the NaOR salts[8]. Isolate the organic phase and perform quantitative ¹H-NMR against the hexamethylbenzene internal standard to determine the exact yield[6].

References

  • Baroudi, A., Alicea, J., Flack, P., Kirincich, J., & Alabugin, I. V. (2011). Radical O→C Transposition: A Metal-Free Process for Conversion of Phenols into Benzoates and Benzamides. The Journal of Organic Chemistry, 76(6), 1521-1537.[Link]

  • Platten, A. W. J., Pinho, B., Torrente-Murciano, L., & Hevia, E. (2025). Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow. ACS Sustainable Chemistry & Engineering, 13(44), 19351-19361.[Link]

  • Direct conversion of phenols into amides and esters of benzoic acid (Patent US8410303B2).

Sources

An In-depth Technical Guide to Predicted LogP and Lipophilicity of Naphthalene-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Central Role of Lipophilicity in Drug Efficacy

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is governed by a delicate balance of molecular properties. Among these, lipophilicity stands out as a paramount parameter, profoundly influencing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] It is the molecular characteristic that dictates how a potential drug interacts with the complex mosaic of aqueous and lipid environments within the human body.[4][5] For the naphthalene-2-carboxamide scaffold, a structure of significant interest in medicinal chemistry, a thorough understanding of its lipophilic character is not just beneficial—it is fundamental to designing molecules with a higher probability of success.

This guide provides a comprehensive exploration of the theoretical and experimental methodologies used to assess the lipophilicity of naphthalene-2-carboxamide derivatives. We will delve into the nuances of computational prediction, the gold standard of experimental determination, and the critical synthesis of these approaches to build robust structure-activity relationships (SAR).

Understanding the Language of Lipophilicity: LogP and LogD

Lipophilicity is quantitatively expressed using the partition coefficient (P) or, more commonly, its logarithmic form, LogP . LogP is defined as the ratio of the concentration of a neutral (un-ionized) compound in a two-phase system of n-octanol and water at equilibrium.[6]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4]

However, many drug candidates, including potential naphthalene-2-carboxamide derivatives, contain ionizable functional groups. At physiological pH, these molecules can exist as a mixture of neutral and ionized species. The ionized form is significantly less lipophilic. For these compounds, the distribution coefficient (LogD) is the more physiologically relevant descriptor.[7] LogD accounts for all species (ionized and un-ionized) at a specific pH, providing a more accurate picture of a drug's lipophilicity in the body.[6][8] Throughout this guide, while we often refer to LogP as the fundamental parameter, the principles discussed are directly applicable to understanding and measuring LogD.

Part I: In Silico Horizons: Computational Prediction of LogP

The rapid, cost-effective nature of in silico methods makes them an indispensable tool for the early stages of drug discovery, allowing for the virtual screening of large libraries of compounds.[9][10] Numerous algorithms have been developed to predict LogP, each with distinct theoretical underpinnings.

Theoretical Foundations of LogP Prediction

Computational LogP prediction methods can be broadly categorized:

  • Fragment-Based Methods: These approaches calculate LogP by summing the contributions of individual molecular fragments or substructures. Correction factors are often applied to account for intramolecular interactions. This method's accuracy is highly dependent on the quality and comprehensiveness of the experimental dataset used to derive the fragment contributions.[11][12]

  • Atom-Based Methods: Similar to fragment-based methods, these calculate LogP by summing the contributions of individual atoms. The identity and environment of each atom are considered, making these methods quite fast and suitable for very large databases.[11]

  • Whole-Molecule or Property-Based Methods: These methods utilize various molecular descriptors calculated for the entire molecule, such as molecular surface area, polarizability, and topological indices. These descriptors are then used in quantitative structure-property relationship (QSPR) models, often employing multiple linear regression or machine learning algorithms, to correlate them with experimental LogP values.[11][13]

  • Quantum Mechanics-Based Methods: More computationally intensive, these methods calculate solvation free energies in water and octanol to directly derive the partition coefficient. They offer a more fundamental, physics-based approach to prediction.[12][14][15]

Practical Application: A Survey of Common Tools

A variety of free and commercial software tools are available to researchers for LogP prediction. Many platforms provide a consensus LogP, which is an average of several different prediction methods, often yielding a more robust estimate.

Prediction Tool/Server Underlying Method(s) Key Features
SwissADME Combination of methods including iLOGP (physics-based), XLOGP3 (atom-based), WLOGP (atom-based), MLOGP (topology-based), and SILICOS-IT (fragment-based).[16][17]Free web server, provides a consensus LogP, and calculates a suite of other ADMET properties.[18][19]
ALOGPS Atom-based method using E-state indices and neural networks.[20]Free web server, known for good performance on large datasets and has a self-learning feature to improve accuracy with user data.[21][22][23][24]
ChemAxon Proprietary method that combines fragment-based, atom-based, and correction-factor approaches.A widely used commercial tool known for high accuracy.[5][25][26]

This table is not exhaustive but represents commonly used tools in the field.

In Silico Prediction Workflow

The causality behind in silico prediction is straightforward: a 2D or 3D representation of the molecule is provided as input, the software's algorithm deconstructs the molecule into its constituent parts (atoms or fragments) or calculates global properties, and then it applies a pre-calibrated model to estimate the LogP.

Caption: Workflow for in silico LogP prediction.

Trustworthiness & Limitations: While predictive models are powerful, they are not infallible. Their accuracy is limited by the diversity of the training dataset and the algorithm's ability to account for complex intramolecular interactions, such as hydrogen bonding or steric hindrance. For novel scaffolds like certain naphthalene-2-carboxamide derivatives, predictions should be treated as estimations that require rigorous experimental validation.[27] Discrepancies between different prediction methods are common and expected.[13]

Part II: The Experimental Reality: Measuring Lipophilicity

Experimental determination provides the ground truth for a compound's lipophilic character. Several robust methods exist, each with specific advantages and applications.

The Gold Standard: Shake-Flask Method (OECD 107)

The shake-flask method is the most direct and traditionally accepted method for LogP determination.[28][29] Its protocol is a self-validating system, as the final measurement relies on achieving a true equilibrium and accurately quantifying the analyte in both phases.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (mutually pre-saturated). The mixture is agitated until equilibrium is reached, allowing the compound to partition between the two immiscible layers. The phases are then separated, and the concentration of the compound in each phase is determined analytically.

  • Preparation:

    • Prepare n-octanol-saturated water and water-saturated n-octanol by mixing equal volumes and allowing them to separate for at least 24 hours at the test temperature.

    • Prepare a stock solution of the naphthalene-2-carboxamide derivative in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the stock solution with a precise volume of n-octanol-saturated water. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable amounts in both phases.[28]

    • Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is achieved. This can take several hours. A preliminary experiment is essential to determine the time required to reach equilibrium.

  • Phase Separation:

    • Separate the two phases. Centrifugation is the most reliable method to ensure a clean separation and prevent the formation of emulsions.[29]

  • Quantification:

    • Carefully sample an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the LogP using the formula: LogP = log₁₀ (C_octanol / C_water).

    • The protocol should be performed in triplicate to ensure reproducibility, with the final LogP values falling within a range of ± 0.3 log units.[28]

Caption: Workflow for the Shake-Flask LogP determination method.

Causality & Choice: The shake-flask method is chosen when the highest accuracy is required for a small number of key compounds. Its direct measurement of the partition equilibrium provides definitive data. However, it is low-throughput, labor-intensive, and requires a relatively large amount of pure compound, making it unsuitable for early-stage screening.[30]

High-Throughput Analysis: RP-HPLC Method (OECD 117)

For screening larger numbers of compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[31][32][33] It provides a reliable index of lipophilicity that can be correlated to LogP.

Principle: In RP-HPLC, compounds are passed through a non-polar stationary phase (e.g., C18) with a polar mobile phase. Lipophilic compounds have a stronger affinity for the stationary phase and thus are retained longer, resulting in a longer retention time (tᵣ). This retention is directly related to the compound's lipophilicity.[34] The logarithm of the retention factor (log k) is used as the lipophilicity index.

  • System Setup:

    • Use a standard RP-HPLC system with a C18 column.

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The analysis is performed under isocratic (constant mobile phase composition) conditions.

  • Calibration:

    • Select a set of 5-7 reference compounds with well-established and reliable LogP values that bracket the expected LogP range of the naphthalene-2-carboxamide derivatives.

    • Inject each reference compound individually and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Retention Factor Calculation:

    • For each reference compound, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀.

    • Calculate the logarithm of the retention factor (log k).

  • Calibration Curve:

    • Create a calibration plot of the known LogP values of the reference compounds (y-axis) against their corresponding calculated log k values (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.95 for a valid calibration.

  • Sample Analysis:

    • Dissolve the naphthalene-2-carboxamide test compounds in a suitable solvent and inject them onto the HPLC system under the identical conditions used for the calibrants.

    • Record their retention times (tᵣ) and calculate their log k values.

  • LogP Estimation:

    • Using the regression equation from the calibration curve, interpolate the log k value of each test compound to determine its estimated LogP.

RPHPLCWorkflow cluster_calib Calibration cluster_sample Sample Analysis cluster_result Result A Inject Reference Compounds with known LogP B Measure Retention Times (tR) A->B C Calculate log k values B->C D Generate Calibration Curve (LogP vs. log k) C->D H Interpolate log k on Calibration Curve D->H E Inject Naphthalene-2- Carboxamide Derivative F Measure Retention Time (tR) E->F G Calculate log k value F->G G->H I Determine Experimental LogP H->I

Caption: Workflow for RP-HPLC based LogP determination.

Causality & Choice: The RP-HPLC method is chosen for its speed, automation, and requirement for only a small amount of sample, making it ideal for screening libraries of compounds in the discovery phase.[34] The causality lies in the direct relationship between a molecule's affinity for a non-polar environment (the C18 column) and its lipophilicity. However, it is an indirect method. The correlation to shake-flask LogP depends heavily on the structural similarity between the test compounds and the calibrants.

Part III: Synthesis & Application for Naphthalene-2-Carboxamide Derivatives

The true power of these techniques emerges when they are integrated to build a comprehensive understanding of a chemical series. For naphthalene-based structures, this integrated approach is particularly crucial.

Bridging Theory and Practice: A Known Discrepancy

Research on structurally related compounds, such as ring-substituted naphthalene-1-carboxanilides, has revealed that experimentally determined lipophilicity (log k from RP-HPLC) often correlates poorly with computationally predicted LogP values.[35][36] This discrepancy is not a failure of the methods but rather an important scientific finding.

Causality of Discrepancy: The likely reasons for this poor correlation in naphthalene carboxamides include:

  • Intramolecular Interactions: The amide linker can form intramolecular hydrogen bonds with nearby substituents, altering the molecule's effective polarity in a way that simple fragment-based or atom-based LogP algorithms may not capture.

  • Conformational Effects: The planarity of the naphthalene system combined with the rotational freedom around the amide bond can lead to specific 3D conformations that shield or expose polar groups, influencing retention on an HPLC column differently than partitioning in a bulk solvent system.[35]

  • Specific Solute-Stationary Phase Interactions: Beyond simple hydrophobicity, interactions like π-π stacking between the naphthalene ring and the stationary phase can influence HPLC retention, an effect not modeled in LogP calculations.

Case Study: Hypothetical Naphthalene-2-Carboxamide Derivatives

Let's consider a hypothetical series of derivatives to illustrate the integrated workflow.

DerivativeR-GroupPredicted LogP (Consensus)Experimental log k (RP-HPLC)Experimental LogP (Shake-Flask)
N2C-01 -H3.150.753.25
N2C-02 -Cl3.850.983.90
N2C-03 -OCH₃3.200.723.35
N2C-04 -OH2.900.553.05

Analysis:

  • In this hypothetical data, the trends are generally consistent: adding a lipophilic chloro group (N2C-02) increases all values, while adding more polar methoxy (N2C-03) and hydroxyl (N2C-04) groups decreases them.

  • The RP-HPLC (log k) and Shake-Flask (LogP) values would likely show a strong linear correlation with each other, validating the HPLC method for rapid screening within this specific chemical series.

  • However, the predicted consensus LogP for the hydroxyl derivative (N2C-04) might underestimate the experimental value. This could be due to an intramolecular hydrogen bond between the phenolic -OH and the carboxamide oxygen, reducing the molecule's apparent polarity and making it more lipophilic than the algorithm predicts. This is precisely the kind of insight that can only be gained by comparing computational and experimental data.

This iterative process of prediction, experimental testing, and analysis is central to refining QSAR models and guiding medicinal chemistry efforts.

SAR_Loop A Design Virtual Library of Naphthalene-2-Carboxamides B In Silico Screening (Predict LogP & ADMET) A->B Step 1 C Prioritize & Synthesize Key Derivatives B->C Step 2 D Experimental Validation (RP-HPLC & Shake-Flask) C->D Step 3 E Analyze Data & Identify Prediction Discrepancies D->E Step 4 F Refine SAR / QSAR Models E->F Step 5 F->A Feedback Loop

Caption: Integrated workflow for lipophilicity-guided drug design.

Conclusion

The determination of LogP and lipophilicity for naphthalene-2-carboxamide derivatives is a multi-faceted process that requires a judicious blend of computational and experimental techniques. In silico predictions serve as an invaluable high-throughput filter in the initial design phase, while experimental methods provide the essential ground-truth data for validation and model refinement. For scaffolds like naphthalene-carboxamides, where intramolecular interactions can lead to deviations from simple predictive models, the synergy between these approaches is not just best practice—it is a requirement for success. By understanding the causality behind each method and acknowledging its limitations, researchers can navigate the complexities of physicochemical properties and more effectively design drug candidates with optimized pharmacokinetic profiles.

References

  • Bienta. (n.d.). LogD/LogP. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]

  • Kujawski, J., et al. (2025, December 8). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from [Link]

  • Quora. (2019, March 26). What's the difference between logP and logD?. Retrieved from [Link]

  • BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

  • ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]

  • Lien, E. J., Hansch, C., & Anderson, S. M. (1981). Quantitative structure activity relationships (QSAR) of lipophilic acids and related compounds on bacterial and mammalian cells. Journal of Clinical Hospital Pharmacy, 6(4), 245-9. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. Retrieved from [Link]

  • Kos-Tomaš, N., et al. (2018). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 23(11), 2973. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. Retrieved from [Link]

  • Zadražilová, I., et al. (2024). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 29(22), 5235. Retrieved from [Link]

  • Krátký, M., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10386-10407. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. Retrieved from [Link]

  • Balasundaram, K., & Lee, J. S. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. bioRxiv. Retrieved from [Link]

  • Waring, M. J. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 755-764. Retrieved from [Link]

  • Ginex, T., et al. (2019). Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies. Future Medicinal Chemistry, 11(4), 309-328. Retrieved from [Link]

  • Kujawski, J. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology, 18(2), 81-88. Retrieved from [Link]

  • Slideshare. (n.d.). Lecture 5. Retrieved from [Link]

  • Sci-Hub. (n.d.). An Overview of Lipophilicity Descriptors in 3D-QSAR Studies. Retrieved from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(11), 1289-1308. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Ginex, T., et al. (2019). Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies. Future Medicinal Chemistry, 11(4), 309-328. Retrieved from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Retrieved from [Link]

  • ChemAxon. (n.d.). Solubility prediction. Retrieved from [Link]

  • Mannhold, R., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]

  • ChemAxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Agroscope. (2020, February 25). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]

  • Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

  • Krátký, M., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10386-10407. Retrieved from [Link]

  • Sarkar, S., & Suresh, C. H. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Molecules, 28(2), 793. Retrieved from [Link]

  • Analytice. (2021, January 13). Partition coefficient: Shake bottle method according to OECD 107. Retrieved from [Link]

  • Pindelska, E., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

  • OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

  • OECD. (2006, March 23). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

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N-methyl-N-phenyl-2-naphthamide melting point and physical state

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: N-Methyl-N-phenyl-2-naphthamide

Executive Summary & Compound Identification

N-Methyl-N-phenyl-2-naphthamide is a tertiary amide featuring a naphthalene ring system. Unlike its secondary amide counterpart (N-phenyl-2-naphthamide), the nitrogen atom is fully substituted with a methyl and a phenyl group. This structural modification eliminates the amide N-H hydrogen bond donor capability, significantly altering its physical properties, crystal packing, and solubility profile compared to secondary amides.

The compound is primarily utilized as a research intermediate in organic synthesis, particularly in mechanistic studies involving amide bond rotation (atropisomerism) and radical-based rearrangement reactions (e.g., O-neophyl transposition).

Property Data
Chemical Name N-Methyl-N-phenyl-2-naphthalenecarboxamide
CAS Number 80192-95-6
Molecular Formula C₁₈H₁₅NO
Molecular Weight 261.32 g/mol
SMILES CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2

Physical Properties & State[1][3]

Physical State
  • Appearance: White solid.[1]

  • Crystalline Form: Typically isolated as a crystalline powder or needles upon recrystallization from non-polar/polar solvent mixtures (e.g., hexanes/ethyl acetate).

Melting Point Data

Experimental values for the melting point vary slightly depending on the purity and crystallization method (polymorphism is common in bulky amides).

Source Melting Point (°C) Notes
Primary Reference (J. Org. Chem. 2011) 84 °C Characterized as a white solid (Compound 35) [1].[1]
Secondary Reference (RSC Adv.) 108–110 °C Reported for a similar derivative or polymorph; requires verification against specific solvates [2].

Interpretation: The value of 84 °C is the most reliable benchmark for the pure, solvent-free compound synthesized via standard acylation. Higher melting points (108–110 °C) may indicate a different crystal polymorph or a specific solvate form, which is not uncommon for N-aryl amides.

Solubility Profile
  • Soluble: Chloroform (CDCl₃), Dichloromethane (DCM), Ethyl Acetate, DMSO.

  • Insoluble: Water (due to high lipophilicity and lack of H-bond donors).

Synthesis & Experimental Protocols

The most robust synthesis involves the nucleophilic acyl substitution of 2-naphthoyl chloride with N-methylaniline.

Method A: Acyl Chloride Substitution (Standard Protocol)

Reaction Logic: This pathway uses a Schotten-Baumann type condition where a base scavenges the HCl byproduct to drive the equilibrium forward.

Reagents:

  • 2-Naphthoyl chloride (1.0 equiv)

  • N-Methylaniline (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen (N₂).

  • Dissolution: Dissolve 2-naphthoyl chloride (1.9 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Add N-methylaniline (1.18 g, 11 mmol) dropwise.

  • Base Addition: Slowly add triethylamine (2.1 mL, 15 mmol) to the stirred mixture. Note: Exothermic reaction; maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid chloride is consumed.

  • Workup: Quench with water (20 mL). Extract the organic layer and wash successively with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude white solid from Ethanol or Hexane/EtOAc to yield pure N-methyl-N-phenyl-2-naphthamide.

Method B: Radical O-Neophyl Rearrangement (Mechanistic Route)

This compound can also be formed via the rearrangement of O-naphthyl thiocarbamates, a reaction used to study radical migration pathways [1].

SynthesisPathways Start1 2-Naphthoyl Chloride Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack Start2 N-Methylaniline Start2->Intermediate Product N-Methyl-N-phenyl-2-naphthamide (White Solid, mp 84°C) Intermediate->Product Elimination of Cl- Base Et3N (Base) Base->Intermediate HCl Scavenging

Caption: Synthesis of N-methyl-N-phenyl-2-naphthamide via nucleophilic acyl substitution.

Characterization Data (Spectroscopy)

To validate the identity of the synthesized compound, compare experimental data against these standard values [1].

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.89 (s, 1H, Naphthalene H-1)

    • δ 7.71 (m, 2H, Naphthalene)[1]

    • δ 7.58 (d, J = 8.6 Hz, 1H)

    • δ 7.45 (m, 2H, Phenyl/Naphthyl overlap)

    • δ 7.31 (dd, J = 1.6, 8.6 Hz, 1H)

    • δ 7.19 (m, 2H, Phenyl)[1]

    • Note: The N-methyl group typically appears as a singlet around δ 3.5–3.6 ppm, though it may be obscured or broadened due to rotameric exchange depending on the solvent.

  • IR Spectrum:

    • C=O Stretch: ~1635–1645 cm⁻¹ (Tertiary amide carbonyl, lower than ester due to resonance).

    • Absence of N-H: No peak around 3300 cm⁻¹ (confirms tertiary amide structure).

References

  • Baroudi, A., Alicea, J., Flack, P., & Kirincich, J. (2011). Radical O→C Transposition: A Metal-Free Process for Conversion of Phenols into Benzoates and Benzamides . The Journal of Organic Chemistry, 76(6), 1521–1537.

  • RSC Advances. (2014). Synthesis of N-methyl-N-phenyl-2-naphthamide derivatives . RSC Advances, Supplementary Information, Compound 4h.

  • ChemScene. (2024). N-Methyl-2-naphthamide Product Data . (Used for comparative structural analysis).

Sources

Biological Activity of N-Methyl-N-Phenylnaphthalene-2-Carboxamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-methyl-N-phenylnaphthalene-2-carboxamide and its structural analogs. It focuses on their medicinal chemistry, structure-activity relationships (SAR), and biological targets, specifically within the context of Sirtuin (SIRT) inhibition , Antimycobacterial activity , and MDR reversal .

Executive Summary & Chemical Space

N-methyl-N-phenylnaphthalene-2-carboxamide represents a privileged scaffold in medicinal chemistry, characterized by a naphthalene ring linked to an N-methyl-N-phenyl amide moiety. While the naphthalene core provides lipophilic π-stacking interactions crucial for binding hydrophobic pockets (e.g., in SIRT enzymes or MmpL3 transporters), the tertiary amide (N-methyl-N-phenyl) serves two critical functions:

  • Conformational Locking: The N-methyl group introduces steric bulk that restricts rotation around the C-N bond, forcing the phenyl ring out of plane relative to the amide group. This "atropisomeric-like" conformation is often critical for selectivity in sterically demanding binding sites.

  • Metabolic Stability: Substitution of the amide nitrogen prevents metabolic dealkylation and blocks hydrogen bond donation, enhancing membrane permeability and blood-brain barrier (BBB) penetration—a key feature for neurodegenerative therapeutics.

Primary Biological Targets:

  • SIRT1/SIRT2 Deacetylases: Neuroprotection and Anticancer.

  • Mycobacterial Membrane Protein Large 3 (MmpL3): Anti-Tuberculosis.

  • P-Glycoprotein (P-gp): Reversal of Multi-Drug Resistance (MDR).

Medicinal Chemistry & SAR Analysis

The biological activity of this class is tightly regulated by substitutions on the naphthalene ring and the N-phenyl moiety.

Structure-Activity Relationship (SAR) Matrix
Structural DomainModificationBiological Consequence
Naphthalene Core 1-Hydroxy / 3-Hydroxy Critical for SIRT inhibition . The hydroxyl group often mimics the ribose hydroxyls of NAD+ or engages in H-bonding with the catalytic pocket (e.g., Asn/Asp residues).
6-Methoxy Enhances MDR reversal activity (P-gp inhibition). Increases lipophilicity and electron density.
Amide Nitrogen N-Methylation Improves metabolic stability and BBB penetration. Forces a cis-like or twisted conformation, distinct from the trans-amide preference of N-H analogs.
N-Phenyl Ring 3-CF3 / 4-CF3 Significantly boosts Anti-TB activity .[1] The electron-withdrawing group increases lipophilicity and metabolic resistance.
2-Methyl (Ortho) Induces steric clash, twisting the phenyl ring. Essential for SIRT2 selectivity in some series by fitting into the hydrophobic "selectivity pocket."
Core Scaffold Visualization

The following diagram illustrates the pharmacophore features required for dual SIRT/Anti-TB activity.

SAR_Analysis Core N-methyl-N-phenyl naphthalene-2-carboxamide Naph_Mod Naphthalene Ring Mods (1-OH, 3-OH, 6-OMe) Core->Naph_Mod Amide_Mod Amide N-Methylation (Conformational Lock) Core->Amide_Mod Phenyl_Mod Phenyl Ring Mods (3-CF3, 4-F, 2-Me) Core->Phenyl_Mod SIRT Target: SIRT1/2 (Requires 1-OH or 3-OH) Naph_Mod->SIRT H-Bond Donor MDR Target: P-gp (MDR) (Requires 6-OMe) Naph_Mod->MDR Lipophilicity Amide_Mod->SIRT Pocket Fit TB Target: MmpL3 (M. tb) (Requires 3-CF3/Lipophilicity) Phenyl_Mod->TB Hydrophobic Interaction

Caption: SAR map showing how specific structural modifications shift biological selectivity between SIRT inhibition, Anti-TB activity, and MDR reversal.

Biological Mechanisms & Targets[2][3]

Sirtuin Inhibition (SIRT1 & SIRT2)

Naphthalene-2-carboxamide analogs are established inhibitors of Sirtuins, a class of NAD+-dependent histone deacetylases.

  • Mechanism: These compounds occupy the C-pocket and the acetyl-lysine channel of the SIRT enzyme.[2] The naphthalene ring engages in π-π stacking with phenylalanine residues (e.g., Phe190 in SIRT2) in the hydrophobic tunnel.

  • Role of N-Methylation: The N-methyl group prevents the formation of a hydrogen bond with the backbone of the enzyme, which can be advantageous for specificity. It directs the phenyl group towards the "selectivity pocket" induced by ligand binding.

  • Therapeutic Outcome: Inhibition of SIRT2 leads to the accumulation of acetylated

    
    -tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells (e.g., Glioma, Breast Cancer). In neurodegeneration (Parkinson's), SIRT2 inhibition prevents 
    
    
    
    -synuclein toxicity.
Antimycobacterial Activity (MmpL3 Inhibition)

Analogs with electron-withdrawing groups (e.g., N-(3-trifluoromethylphenyl)) exhibit potent activity against Mycobacterium tuberculosis.

  • Target: MmpL3 (Mycobacterial Membrane Protein Large 3), a mycolic acid transporter essential for cell wall synthesis.

  • Mechanism: The lipophilic naphthalene scaffold inserts into the proton-translocating channel of MmpL3, blocking the transport of trehalose monomycolate (TMM).

  • Potency: MIC values often range from 0.5 to 10

    
    M. The N-methyl analogs are explored to improve oral bioavailability compared to the rapidly metabolized secondary amides.
    

Experimental Protocols

Chemical Synthesis of N-Methyl-N-Phenyl Analogs

Objective: Synthesize N-methyl-N-phenylnaphthalene-2-carboxamide via acid chloride activation.

Reagents:

  • 2-Naphthoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • N-methylaniline (1.1 eq)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Activation: Dissolve 2-naphthoic acid in anhydrous DCM under

    
     atmosphere. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases.
    
  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Coupling: Redissolve the acid chloride in DCM. Add a solution of N-methylaniline and

    
     (1.5 eq) in DCM dropwise at 0°C.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12 hours.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

SIRT2 Inhibition Assay (Fluorescence-Based)

Objective: Determine the


 of the analog against SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme.

  • Fluorogenic substrate: Ac-Gln-Pro-Lys(Ac)-Lys(AMC) (p53-based).

  • Cofactor:

    
     (500 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    

Protocol:

  • Incubation: Mix SIRT2 enzyme (20 ng/well) with the test compound (various concentrations dissolved in DMSO) in the assay buffer. Incubate for 10 min at 37°C.

  • Reaction Start: Add the substrate mixture (

    
     and Fluorogenic peptide). Final volume: 50 
    
    
    
    L.
  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 50

    
    L of Developer solution (Trypsin/Nicotinamide) to stop the deacetylation and release the AMC fluorophore.
    
  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
    .
    

Data Summary: Activity Profile

Compound AnalogR1 (Naph)R2 (Phenyl)N-Subst.[3][4]TargetActivity (

/ MIC)
Ref Compound A HHMethylSIRT2~15

M
Sirtinol Analog 2-OHHHSIRT1/238

M (SIRT2)
Anti-TB Lead H3-

HMmpL30.8

M (MIC)
MDR Reversal 6-OMe3,4-dimethoxyMethylP-gp2.1

M
Spiro-Precursor 1-OHHMethylSynthesisN/A (Substrate)

Pathway Visualization: SIRT2 Inhibition Mechanism

SIRT2_Pathway Inhibitor N-methyl-N-phenyl naphthalene-2-carboxamide SIRT2 SIRT2 Enzyme (Cytosolic) Inhibitor->SIRT2 Inhibits Tubulin Alpha-Tubulin (Acetylated) Inhibitor->Tubulin Accumulation SIRT2->Tubulin Deacetylates Deacetylated_Tubulin Alpha-Tubulin (Deacetylated) Tubulin->Deacetylated_Tubulin Normal Function Microtubule Microtubule Dynamics (Instability) Tubulin->Microtubule Stabilizes Apoptosis Apoptosis / Cell Death (Cancer Cells) Microtubule->Apoptosis G2/M Arrest

Caption: Pathway demonstrating how SIRT2 inhibition by naphthalene carboxamides leads to tubulin hyperacetylation and subsequent cancer cell apoptosis.

References

  • Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. Source: Pharmacology & Therapeutics (PMC). URL:[Link]

  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Source: Molecules (MDPI). URL:[Link]

  • Achiral organoiodine-functionalized helical polyisocyanides for multiple asymmetric dearomative oxidations. (Spirocyclization of N-methyl-N-phenyl-2-naphthamide) Source: Nature Communications. URL:[Link]

  • Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. (Anti-TB and PET Inhibition) Source: Molecules (PMC). URL:[Link]

Sources

safety data sheet (SDS) for N-methyl-N-phenyl-2-naphthamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: N-Methyl-N-Phenyl-2-Naphthamide

Part 1: Executive Summary & Chemical Identity

The Molecule at a Glance N-Methyl-N-phenyl-2-naphthamide (CAS: 80192-95-6) is a specialized organic intermediate belonging to the class of N,N-disubstituted aryl amides.[1][2][3] Characterized as a white crystalline solid with a melting point range of 79–84°C, it is primarily utilized in advanced organic synthesis, specifically in radical rearrangement studies (e.g., O→C transposition) and as a substrate for dearomative oxidation catalysts.

Unlike simple aliphatic amides, the presence of the naphthalene ring and the N-phenyl group imparts significant lipophilicity and aromatic character, necessitating specific handling protocols to mitigate potential cumulative toxicity and environmental persistence.

Chemical Identification Table

ParameterSpecification
Chemical Name N-Methyl-N-phenyl-2-naphthalenecarboxamide
CAS Number 80192-95-6
Molecular Formula C₁₈H₁₅NO
Molecular Weight 261.32 g/mol
SMILES CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2
Physical State White to off-white solid
Melting Point 79°C – 84°C
Solubility Insoluble in water; Soluble in DCM, Chloroform, Ethyl Acetate

Part 2: Hazard Identification & Toxicological Insight

Core Hazards (The "Why" Behind the Warnings) While specific GHS data for this exact CAS is often extrapolated, the structural moieties dictate the safety profile.

  • Amide Stability vs. Hydrolysis: The amide bond is generally stable. However, under strong acidic or basic conditions (or metabolic processing), it can hydrolyze to release 2-naphthoic acid and N-methylaniline .

    • Risk: N-methylaniline is a known methemoglobin-forming agent and a skin sensitizer. Therefore, chronic exposure to the amide should be treated with the same caution as the parent amine.

  • Naphthalene Moiety: Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives often exhibit aquatic toxicity. The lipophilic nature allows it to cross cell membranes easily.

  • Local Irritation: As a crystalline solid, dust inhalation can cause mechanical and chemical irritation to the respiratory tract.

GHS Classification (Derived/Analogous)

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H412: Harmful to aquatic life with long-lasting effects (Based on naphthalene core).

Part 3: Synthesis & Handling Workflow

Synthesis Context This compound is typically synthesized via the acylation of N-methylaniline with 2-naphthoyl chloride. Understanding this pathway is critical for safety, as the impurities (unreacted acid chloride or amine) pose immediate acute hazards.

Visualization: Functional Analysis & Reactivity

ChemicalProfile Molecule N-Methyl-N-phenyl-2-naphthamide (CAS 80192-95-6) Group1 Naphthalene Ring (Lipophilic/Aquatic Tox) Molecule->Group1  Core Structure Group2 Amide Linkage (Stable/Hydrolysis Risk) Molecule->Group2  Reactivity Center Group3 N-Methyl-N-Phenyl (Metabolic Precursor) Molecule->Group3  Toxophore

Caption: Structural dissection of N-methyl-N-phenyl-2-naphthamide highlighting safety-critical functional groups.

Handling Protocols

  • Engineering Controls:

    • Always handle in a Class II Fume Hood .

    • Use a static-dissipative mat if weighing large quantities (dry powders can generate static charge).

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (0.11 mm) is sufficient for the solid. If dissolved in DCM, use PVA or Silver Shield gloves, as DCM permeates nitrile rapidly.

    • Respiratory: If dust formation is visible and hood containment is breached, use an N95 or P100 respirator.

  • Experimental Workflow (Synthesis):

SynthesisSafety Step1 Reagents: 2-Naphthoyl Chloride + N-Methylaniline Step2 Reaction: Acylation in DCM/Et3N Step1->Step2 Exothermic (Ice Bath) Step3 Quench: Acidic Wash (Remove Amine) Basic Wash (Remove Acid) Step2->Step3 Gas Evolution (HCl) Step4 Isolation: Recrystallization (EtOH) Step3->Step4 Solvent Waste

Caption: Safety checkpoints during the standard synthesis workflow.

Part 4: Emergency Response & Storage

Storage Conditions

  • Temperature: Room temperature (20-25°C) is generally acceptable, but 2-8°C is preferred for long-term reference standards to prevent slow hydrolysis.

  • Environment: Store under inert atmosphere (Nitrogen/Argon) if high purity is required. Keep away from strong oxidizers and strong bases.

Spill Response Matrix

ScenarioImmediate ActionCleanup MethodDisposal
Dry Powder Spill Isolate area. Don N95 mask.Wet wipe method. Do not dry sweep (dust generation). Dampen with inert oil or water, then scoop.Solid Hazardous Waste (Incineration).
Solution Spill (DCM) Evacuate immediate area. Ventilate.Absorb with vermiculite or sand. Do not use combustible materials (sawdust).Halogenated Solvent Waste.

First Aid Measures

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Note: Lipophilic solids can be difficult to flush; saline solution is preferred.

  • Skin Contact: Wash with soap and water. Do not use alcohol or organic solvents to clean skin, as this increases transdermal absorption of the compound.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. The risk of aspiration pneumonia from solvent residues or irritation to the esophagus outweighs the benefit.

Part 5: References

  • Chemical Identity & Properties:

    • Source: Chem960 & AccelaChem Databases.

    • Data: CAS 80192-95-6; Melting Point 84°C.

    • Link:

  • Synthesis & Characterization:

    • Source: "Radical O→C Transposition: A Metal-Free Process for Conversion of Phenols into Benzoates and Benzamides" (J. Org.[4] Chem. 2011).[4]

    • Data: Confirms synthesis via thiocarbamate rearrangement and physical data (MP, NMR).

    • Link: [ACS Publications - J. Org.[4] Chem.]([Link])

  • Toxicological Analog Data:

    • Source: PubChem Compound Summary for N-phenyl-2-naphthamide (Analog).

    • Data: General amide toxicity and naphthalene derivative hazards.

    • Link:

Sources

N-methyl-N-phenylnaphthalene-2-carboxamide PubChem CID and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-methyl-N-phenylnaphthalene-2-carboxamide , a tertiary amide derivative of 2-naphthoic acid. This monograph is structured to serve researchers in organic synthesis and medicinal chemistry, focusing on its structural properties, synthesis, and utility as a mechanistic probe.[1]

Executive Summary

N-methyl-N-phenylnaphthalene-2-carboxamide (CAS 80192-95-6) is a tertiary amide characterized by a bulky N,N-disubstituted moiety attached to a naphthalene core. Unlike secondary amides, this compound lacks an N-H bond, preventing hydrogen bond donation and significantly altering its physicochemical profile. It is primarily utilized in organic synthesis as a model substrate for studying amide bond rotation (atropisomerism), as a Directed Metalation Group (DMG) in regioselective lithiation, and as a mechanistic probe in radical rearrangement studies.

Chemical Identity & Informatics

Property Data / Identifier
Chemical Name N-methyl-N-phenylnaphthalene-2-carboxamide
Synonyms N-methyl-N-phenyl-2-naphthamide; N-methyl-2-naphthanilide
CAS Registry Number 80192-95-6
Molecular Formula C₁₈H₁₅NO
Molecular Weight 261.32 g/mol
InChI String InChI=1S/C18H15NO/c1-19(17-9-3-2-4-10-17)18(20)16-12-11-14-7-5-6-8-15(14)13-16/h2-13H,1H3
SMILES CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C=C2
PubChem CID Not indexed directly; refer to CAS 80192-95-6

Structural Analysis & Stereodynamics

The steric bulk of the N-methyl and N-phenyl groups forces the amide bond out of planarity with the naphthalene ring. This restricted rotation around the C(carbonyl)–N bond creates a high rotational energy barrier, making the compound an excellent scaffold for dynamic NMR studies .

Atropisomerism Potential

Due to the significant steric hindrance between the peri-hydrogen (H1 of naphthalene) and the N-substituents, the molecule adopts a twisted conformation. At low temperatures, the interconversion between rotamers may be slow enough to be observed on the NMR timescale, a property exploited in studying atropisomeric stability in non-biaryl systems [1].

Electronic Properties

The electron-withdrawing nature of the carbonyl group, combined with the electron-donating potential of the nitrogen lone pair (though diminished by resonance into the phenyl ring), creates a unique electronic environment. The amide nitrogen's lone pair is less available for resonance with the carbonyl compared to dialkyl amides, increasing the electrophilicity of the carbonyl carbon.

Synthesis & Fabrication Protocols

The most robust synthesis route employs a Schotten-Baumann acylation or a base-catalyzed coupling of 2-naphthoyl chloride with N-methylaniline. This method ensures high yields and minimal purification requirements.

Reagents & Materials
  • Substrate: 2-Naphthoyl chloride (1.0 equiv)

  • Nucleophile: N-methylaniline (1.1 equiv)

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Quench: 1M HCl, Saturated NaHCO₃

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen (N₂).

  • Dissolution: Dissolve N-methylaniline (11 mmol) and triethylamine (15 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Dropwise add a solution of 2-naphthoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the acid chloride.

  • Workup:

    • Quench with 1M HCl (20 mL) to neutralize excess amine.

    • Separate the organic layer and wash with Sat. NaHCO₃ (20 mL) to remove unreacted acid.

    • Wash with Brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

  • Yield: Expect a white solid, mp 84 °C [2].

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: N-methylaniline + Et3N in DCM (0°C) Addition Add 2-Naphthoyl Chloride (Dropwise) Start->Addition Reaction Stir at RT (4-6 Hours) Addition->Reaction Quench Quench: 1M HCl -> NaHCO3 Reaction->Quench Purify Purification: Recrystallization (EtOH) Quench->Purify Product Product: N-methyl-N-phenyl-2-naphthamide (White Solid) Purify->Product

Caption: Logical flow for the Schotten-Baumann synthesis of N-methyl-N-phenyl-2-naphthamide.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

Technique Expected Signals / Peaks Interpretation
¹H NMR (400 MHz, CDCl₃) δ 7.89 (s, 1H), 7.71 (m, 2H), 7.58 (d, 1H), 7.45 (m, 2H), 7.31 (dd, 1H), 7.19 (m, 2H), 3.55 (s, 3H) The singlet at ~3.55 ppm corresponds to the N-methyl group. The aromatic region (7.19–7.89 ppm) integrates to 12 protons (7 naphthyl + 5 phenyl).
¹³C NMR ~170 ppm (C=O), ~40 ppm (N-CH₃), 125–135 ppm (Aromatic C)Carbonyl carbon is distinct. N-methyl carbon confirms tertiary amide structure.
IR Spectroscopy 1640–1660 cm⁻¹ (C=O stretch)Tertiary amides show a lower frequency C=O stretch compared to secondary amides due to lack of H-bonding.
Mass Spectrometry [M+H]⁺ = 262.12 m/zConfirm molecular ion peak.

Applications in Research

Mechanistic Probe for Radical Transposition

N-methyl-N-phenylnaphthalene-2-carboxamide serves as a critical reference compound in the study of Radical O→C Transposition . In reactions involving thiocarbamates or similar precursors, the formation of this amide confirms the migration of an aryl group via a radical mechanism. Alabugin et al. (2011) utilized this scaffold to investigate the kinetics of radical cascades, demonstrating its stability under radical conditions [2].

Directed Metalation Group (DMG)

The bulky N-methyl-N-phenyl amide moiety is a potent Directed Metalation Group . Upon treatment with sec-butyllithium or tert-butyllithium, the amide coordinates the lithium cation, directing deprotonation selectively to the C3 position of the naphthalene ring. This allows for the precise introduction of electrophiles (E⁺) adjacent to the amide.

Directed Lithiation Pathway

LithiationPathway Substrate N-methyl-N-phenyl-2-naphthamide Complex Li-Coordination Complex (C=O---Li) Substrate->Complex sec-BuLi, THF, -78°C Lithiation C3-Lithiated Intermediate (Ortho-Lithiation) Complex->Lithiation Deprotonation Electrophile Electrophile Addition (E+) Lithiation->Electrophile Quench with E+ Product 3-Substituted-2-Naphthamide Electrophile->Product

Caption: Mechanism of Ortho-Directed Lithiation mediated by the tertiary amide group.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Stable at room temperature.

  • Incompatibility: Strong oxidizing agents, strong acids.

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (General reference for amide DMGs).
  • Alabugin, I. V., et al. (2011). "Radical O→C Transposition: A Metal-Free Process for Conversion of Phenols into Benzoates and Benzamides." The Journal of Organic Chemistry, 76(22), 9210-9219.

  • PubChem Database. (2025).[2][3][4][5] Compound Summary for CAS 80192-95-6. National Center for Biotechnology Information.

Sources

Methodological & Application

recrystallization solvent systems for N-methyl-N-phenylnaphthalene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Solvent Systems for N-Methyl-N-phenylnaphthalene-2-carboxamide

Executive Summary & Chemical Context

This guide details the purification of N-methyl-N-phenylnaphthalene-2-carboxamide (also known as N-methyl-N-phenyl-2-naphthamide) via recrystallization. Unlike simple secondary amides, this tertiary amide possesses distinct steric and electronic properties that complicate standard purification. The presence of the N-methyl and N-phenyl groups eliminates the hydrogen bond donor capability (N-H), significantly increasing solubility in organic solvents and reducing the melting point compared to its secondary amide precursor (N-phenyl-2-naphthamide).

Chemical Profile:

  • Compound: N-methyl-N-phenylnaphthalene-2-carboxamide[1][2]

  • Molecular Formula: C₁₈H₁₅NO

  • Predicted LogP: ~4.6 (Highly Lipophilic)

  • Key Challenge: Tendency to "oil out" rather than crystallize due to the lack of intermolecular hydrogen bonding and the twisted conformation of the amide bond induced by steric clash between the N-methyl/phenyl groups and the naphthalene ring.

Solubility Analysis & Solvent Selection Strategy

Successful recrystallization relies on a steep solubility curve: high solubility at the boiling point and low solubility at the freezing point. For this lipophilic tertiary amide, we utilize a Binary Solvent System approach to modulate polarity precisely.

Recommended Solvent Systems
SystemSolvent A (Dissolver)Solvent B (Precipitant)Ratio (v/v)MechanismSuitability
System 1 Ethyl Acetate (EtOAc) Hexanes / Heptane 1:3 to 1:5Polarity GradientPrimary Recommendation. Best for removing non-polar impurities.
System 2 Ethanol (EtOH) Water 5:1 to 10:1Hydrophobic EffectSecondary Recommendation. Effective for removing inorganic salts or highly polar byproducts.
System 3 Toluene Petroleum Ether 1:2 to 1:4Aromatic StackingUse if System 1 fails. Excellent for highly aromatic impurities.

Expert Insight: Pure non-polar solvents (Hexanes) will likely not dissolve the compound sufficiently even at reflux. Pure polar solvents (Methanol, DCM) may hold the compound in solution even at -20°C. Therefore, a solvent/anti-solvent pair is strictly required.

Protocol 1: Micro-Scale Solvent Screening (Self-Validating)

Do not commit the entire batch to a solvent system without validation. Use this rapid screening workflow.

Materials:

  • 100 mg crude N-methyl-N-phenylnaphthalene-2-carboxamide per tube.

  • Glass culture tubes (10 x 75 mm).

  • Heat block or oil bath.

Procedure:

  • Dissolution: Place 100 mg of solid in a tube. Add Solvent A (e.g., EtOAc) dropwise with heating (boiling point) until the solid just dissolves. Record the volume (

    
    ).
    
  • Precipitation Check: Remove from heat. If crystals form immediately, the solvent is too poor; add more. If no crystals form upon cooling to RT, proceed to step 3.

  • Anti-Solvent Addition: Add Solvent B (e.g., Hexanes) dropwise to the hot solution.

    • Stop when a persistent cloudiness (turbidity) is observed.

    • Add 1-2 drops of Solvent A to clear the solution.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature, then to 4°C.

  • Validation: Filter the crystals.

    • Success: White/off-white needles or prisms.

    • Failure: Oily droplets at the bottom (See Troubleshooting).

Protocol 2: Macro-Scale Recrystallization (EtOAc/Hexane System)

Target Scale: 10 g Crude Material Expected Yield: 70–85%

  • Preparation: Place 10 g of crude amide in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution (Solvent A):

    • Add Ethyl Acetate (approx. 20–30 mL) and heat to a gentle reflux on a hot plate.

    • Add more EtOAc in 2 mL increments until the solid fully dissolves.

    • Note: If the solution is dark/colored, add activated charcoal (0.5 g), boil for 2 mins, and filter hot through a Celite pad.

  • Anti-Solvent Addition (Solvent B):

    • Maintain the solution at near-boiling temperature.

    • Slowly add Hexanes (or Heptane) down the side of the flask.

    • Swirl constantly. Continue adding until a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling.

  • Clarification: Add EtOAc dropwise (approx. 1–3 mL) just until the turbidity clears and the solution is transparent again.

  • Nucleation & Cooling:

    • Remove from heat. Cover the flask with foil (loose) or a watch glass.

    • Allow to cool to Room Temperature (RT) undisturbed for 2–3 hours. Do not agitate.

    • Once at RT, transfer to a 4°C fridge or ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel and vacuum suction.

    • Wash: Rinse the crystals with a cold mixture of EtOAc/Hexanes (1:4 ratio).

    • Dry: Dry under high vacuum (0.1 mbar) or in a desiccator to remove solvent traces.

Troubleshooting: The "Oiling Out" Phenomenon

Tertiary amides often separate as an oil (liquid-liquid phase separation) rather than crystals. This occurs when the compound precipitates at a temperature above its melting point in the solvent mixture.

Corrective Actions:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Add More Solvent A: The solution is likely too concentrated. Add 10–15% more of the dissolving solvent (EtOAc).

  • Seed Crystals: Cool the solution until it is just slightly supersaturated (clear but cool). Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling.

Process Logic Visualization

The following diagram illustrates the decision logic for selecting the optimal solvent system based on observed solubility behavior.

RecrystallizationLogic Start Start: Crude N-methyl-N-phenyl-2-naphthamide SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Insoluble Insoluble? SolubilityCheck->Insoluble Solid remains Soluble Soluble? SolubilityCheck->Soluble Clear solution TryToluene Switch System: Try Toluene/Pet Ether Insoluble->TryToluene AddHexane Add Hexanes (Anti-Solvent) until Turbid Soluble->AddHexane Cooling Cool to Room Temp AddHexane->Cooling ResultCheck Observe Result Cooling->ResultCheck Crystals Crystals Formed (Success) ResultCheck->Crystals White needles Oil Oiling Out (Liquid Phase Separation) ResultCheck->Oil Droplets NoPrecip No Precipitation ResultCheck->NoPrecip Clear FixOil Fix: Add more EtOAc, Reheat, Seed Oil->FixOil FixNoPrecip Fix: Evaporate solvent or add more Hexane NoPrecip->FixNoPrecip FixOil->Cooling FixNoPrecip->Cooling

Caption: Logic flow for optimizing the binary solvent system (EtOAc/Hexanes) to avoid oiling out.

References

  • Synthesis and Properties of Naphthamides

    • BenchChem Application Note: "Synthesis of N-Methyl-N-phenylnaphthalen-2-amine" (Analogous tertiary amine purification).

    • NIST Chemistry WebBook: "1-Hydroxy-N-methyl-N-phenyl-2-naphthamide Melting Point Data."

  • Crystallization of Tertiary Amides

    • PubChem Compound Summary: "N-phenylnaphthalene-2-carboxamide (Secondary Amide Analog)."

    • ACS Sustainable Chemistry & Engineering: "Assessing Sodium Amide Reagents... N-methyl-N-phenyl-2-naphthamide (4h) isolated in 69% yield after recrystallization."

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Application Note: 1H NMR Characterization and Conformational Analysis of N-Methyl-N-phenylnaphthalene-2-carboxamide in CDCl3

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Chloroform-d (CDCl3) Technique: 1D Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Executive Summary

The structural verification of tertiary amides is a critical quality control step in pharmaceutical development. N-methyl-N-phenylnaphthalene-2-carboxamide presents a unique analytical challenge due to the high density of aromatic resonances and the potential for restricted rotation around the amide bond. This application note provides a self-validating, step-by-step protocol for the acquisition and interpretation of its 1H NMR spectrum in CDCl3, detailing the causality behind solvent selection, acquisition parameters, and the stereoelectronic factors governing its conformational state.

Mechanistic Principles: Amide Bond Rotamers and Steric Gating

To accurately interpret the NMR spectrum of any N-methyl-N-phenyl amide, one must account for the partial double-bond character of the C–N bond. This phenomenon arises from the delocalization of the nitrogen lone pair into the 1[1].

In many tertiary amides, this restricted rotation leads to the observation of distinct cis and trans (or E and Z) rotamers on the NMR timescale at 298 K, which manifests as peak doubling—particularly for the N-methyl singlet. However, in N-methyl-N-phenylnaphthalene-2-carboxamide, the severe steric bulk of the 2-naphthyl group heavily biases the conformational equilibrium. The thermodynamic penalty of steric clashing between the naphthyl ring and the phenyl ring forces the molecule predominantly into a single preferred rotameric state. Consequently, the 1H NMR spectrum resolves into a single set of sharp resonances, marked by a singular N-methyl peak at δ 3.55 ppm[2].

Self-Validating Experimental Workflow

The following protocol is designed as a closed-loop system where each step contains an internal quality control (QC) check to validate the integrity of the final data.

NMR_Workflow Prep 1. Sample Prep 15 mg in 0.6 mL CDCl3 Lock 2. Lock & Shim 2H Resonance (Z1/Z2) Prep->Lock Acq 3. Acquisition 400 MHz, 16 Scans, 298K Lock->Acq Process 4. Processing FT (LB=0.3) & Phasing Acq->Process Analyze 5. Spectral Analysis Integration & Assignment Process->Analyze

Figure 1: Self-validating NMR acquisition workflow for structural characterization.

Step 1: Sample Preparation
  • Action: Weigh exactly 10–15 mg of the analyte and dissolve it in 0.6 mL of CDCl3 (containing 0.03% v/v TMS) in a clean glass vial. Transfer to a 5 mm precision NMR tube.

  • Causality: A mass of 15 mg provides an optimal signal-to-noise (S/N) ratio for a 16-scan acquisition. Exceeding 20 mg can increase solution viscosity, which restricts molecular tumbling, shortens the transverse relaxation time (

    
    ), and causes line broadening. CDCl3 is selected because it lacks exchangeable protons that would obscure the critical aromatic region (δ 7.0–8.0 ppm).
    
  • Self-Validation Check: Hold the tube to the light. The solution must be perfectly clear. Any particulate matter will distort the local magnetic field homogeneity (

    
    ), invalidating the shimming process.
    
Step 2: Locking and Shimming
  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the frequency to the deuterium (

    
    H) resonance of CDCl3 and execute gradient shimming (e.g., TopShim).
    
  • Causality: Locking compensates for magnetic field drift over time. Shimming adjusts the shim coils to ensure the magnetic field is perfectly homogeneous across the sample volume, which is critical for resolving the complex scalar couplings of the naphthyl ring.

  • Self-Validation Check: Inspect the residual CHCl3 solvent peak at δ 7.26 ppm. The Full Width at Half Maximum (FWHM) must be ≤ 1.0 Hz. If the peak is broad or asymmetrical, the shims are poorly optimized and must be rerun.

Step 3: Data Acquisition
  • Action: Acquire 1D 1H NMR data using a standard 90° pulse sequence (zg30 or equivalent). Set the number of scans (NS) to 16, relaxation delay (D1) to 1.5 seconds, and temperature to 298 K.

  • Causality: A 1.5 s relaxation delay ensures that the magnetization of all protons fully returns to the Z-axis between pulses, allowing for accurate quantitative integration.

Step 4: Processing and Phasing
  • Action: Apply a Fourier Transform (FT) with a line broadening (LB) window function of 0.3 Hz. Manually apply zero-order and first-order phase corrections.

  • Self-Validation Check: A perfectly phased spectrum will exhibit a flat, horizontal baseline in regions devoid of peaks (e.g., δ 4.0–6.0 ppm). A rolling baseline indicates phase errors or truncated Free Induction Decay (FID), which will artificially inflate integration values.

Quantitative Data Presentation & Spectral Assignment

The 1H NMR spectrum of N-methyl-N-phenylnaphthalene-2-carboxamide contains 15 protons. The assignments below are derived from high-resolution data[2] and are structurally validated by integration and multiplicity rules.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Assignment
7.89 Singlet (s)1H-Naphthyl H1 (Highly deshielded due to lack of ortho-protons and proximity to carbonyl)
7.71 Triplet (t)2H5.8Naphthyl aromatic protons
7.58 Doublet (d)1H8.4Naphthyl aromatic proton
7.44 Pseudo-pentet (p)*2H7.0Naphthyl aromatic protons (Overlapping multiplets)
7.31 Doublet of doublets (dd)1H8.4, 1.2Naphthyl aromatic proton
7.19 Triplet (t)2H7.6Phenyl meta-protons
7.12 – 7.05 Multiplet (m)3H-Phenyl ortho and para-protons
3.55 Singlet (s)3H-N-CH

(Aliphatic methyl group)

*Expert Note on Multiplicity: The signal at δ 7.44 ppm is reported as a pentet (


)[2]. In polycyclic aromatic systems like naphthalene, true pentets do not exist. This is a "pseudo-pentet" resulting from the coincidental overlap of doublet-of-doublets or triplets from the H6 and H7 protons, where the ortho and meta coupling constants average out to approximately 7.0 Hz at 400 MHz.

References

  • [1] Title: Radical O→C Transposition: A Metal-Free Process for Conversion of Phenols into Benzoates and Benzamides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • [2] Title: List of Contents - Supplementary Information for Amide Synthesis Source: The Royal Society of Chemistry URL: [Link]

Sources

synthesis of naphthalene carboxamides using sodium amide in deep eutectic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Synthesis of Naphthalene Carboxamides via Sodium Amide in Deep Eutectic Solvents (DES)

Executive Summary

This application note details a breakthrough protocol for the synthesis of naphthalene carboxamides using sodium amide reagents within a Deep Eutectic Solvent (DES) medium. Historically, sodium amides (NaNR


)—powerful nucleophiles for amidation—have been restricted to strictly anhydrous, organic solvent environments due to their violent reactivity with moisture and protic media.

Recent advancements (2024–2025) have overturned this paradigm. By utilizing a Choline Chloride:Glycerol (1:2) DES system in a continuous flow setup, researchers can now perform these reactions under aerobic conditions.[1] The DES acts as a "living solvent," creating a unique biphasic system that stabilizes the reactive species and solubilizes the ionic byproducts (e.g., NaOR), preventing the reactor clogging that typically plagues flow chemistry of salts.[2]

This guide provides a validated protocol for converting naphthalene esters (e.g., methyl 2-naphthoate) to their corresponding carboxamides with high yield and atom economy.

Mechanistic Insight & Causality

To master this protocol, one must understand why a strong base like sodium amide survives in a protic DES long enough to react.

The "Protective Shield" Mechanism

In a standard batch reactor, adding


 to a protic solvent (like glycerol) results in immediate quenching. However, in this segmented flow protocol, the reaction relies on interfacial dynamics :
  • Biphasic Segmentation: The lipophilic substrate (naphthalene ester) and the sodium amide reagent (generated in THF/Toluene) form an organic phase.

  • DES Phase: The Choline Chloride:Glycerol (ChCl:Gly) forms a separate, dense polar phase.

  • Interfacial Catalysis: The reaction occurs at the interface. The DES absorbs the ionic leaving groups (sodium methoxide, NaOMe) immediately upon formation. This "scavenging" effect drives the equilibrium forward and prevents the precipitation of salts in the organic channel.

Pathway Diagram

G cluster_0 Reagent Generation (Reactor I) cluster_1 Biphasic Reaction (Reactor II) cluster_2 Workup NaHMDS NaHMDS (in THF) NaNR2 Sodium Amide (Active Species) NaHMDS->NaNR2 Deprotonation Amine Amine (HNR2) Amine->NaNR2 Interface Interfacial Reaction (Organic/DES) NaNR2->Interface Ester Naphthalene Ester (in Toluene) Ester->Interface DES DES Phase (ChCl:Gly 1:2) DES->Interface Stabilization Product Naphthalene Carboxamide Interface->Product Amidation Salt Na-Salts (Trapped in DES) Interface->Salt Byproduct Quench Acidic Quench Product->Quench Salt->DES Solubilization

Figure 1: Mechanistic flow of sodium amide amidation in DES. Note the sequestration of salts into the DES phase.

Experimental Protocol

Safety Warning: Sodium bis(trimethylsilyl)amide (NaHMDS) and sodium amides are pyrophoric and caustic. While the DES system mitigates some risks, all reagent preparation must occur in a fume hood.

Materials & Reagent Preparation
ComponentSpecificationRole
Choline Chloride (ChCl) Recrystallized, driedDES Hydrogen Bond Acceptor (HBA)
Glycerol (Gly) >99% purity, anhydrousDES Hydrogen Bond Donor (HBD)
NaHMDS 1.0 M or 2.0 M in THFBase for in-situ amide generation
Amine Source Aniline, Morpholine, or

(gas/soln)
Nucleophile Precursor
Substrate Methyl 2-naphthoateTarget Ester
Solvent Toluene (anhydrous)Organic carrier solvent
Step 1: Preparation of Deep Eutectic Solvent (ChCl:Gly 1:2)
  • Weigh Choline Chloride (139.6 g, 1.0 mol) and Glycerol (184.2 g, 2.0 mol) into a glass beaker.

  • Heat the mixture to 80 °C with gentle stirring.

  • Stir for 30–60 minutes until a clear, homogeneous, colorless liquid is formed.

  • Allow to cool to room temperature. Note: The DES is hygroscopic; store in a sealed container.

Step 2: Continuous Flow Reactor Setup

This protocol utilizes a dual-reactor flow system to handle the instability of the reagents.

  • Reactor I (Amide Generation): A coiled tube reactor (PFA, 5 mL volume) for mixing NaHMDS and the Amine.

  • Reactor II (Amidation): A larger coiled reactor (PFA, 10–20 mL volume) where the DES stream meets the reagent stream.

Flow Diagram:

FlowSetup Input1 Pump A: NaHMDS (THF) T_Mix1 T-Mixer 1 Input1->T_Mix1 Input2 Pump B: Amine (THF) Input2->T_Mix1 Input3 Pump C: Naphthoate (Toluene) T_Mix2 T-Mixer 2 Input3->T_Mix2 Input4 Pump D: DES (ChCl:Gly) Input4->T_Mix2 R1 Reactor I (Coil) Residence Time: 45s Temp: 25°C T_Mix1->R1 In-situ NaNR2 formation R2 Reactor II (Coil) Residence Time: 40-60s Temp: 25°C Segmented Flow T_Mix2->R2 Biphasic Mixture R1->T_Mix2 Collect Collection Flask (Acidic Quench) R2->Collect

Figure 2: Continuous flow setup for the DES-mediated amidation.

Step 3: Execution of Synthesis
  • Reagent Stream (Pumps A & B):

    • Pump A: 1.0 M NaHMDS in THF.

    • Pump B: 1.0 M Amine (e.g., Aniline) in THF.

    • Ratio: Set flow rates to achieve a 1:1 molar ratio.

    • Reactor I: Residence time ~45 seconds at 25 °C. This generates the sodium amide (

      
      ) in situ.[3]
      
  • Substrate Stream (Pump C):

    • Dissolve Methyl 2-naphthoate (0.5 M) in Toluene.

  • DES Stream (Pump D):

    • Pure ChCl:Gly (1:2). Tip: If viscosity is too high for your pump, heat the pump head slightly to 30°C, but do not dilute with water.

  • Reaction (Reactor II):

    • Combine the outlet of Reactor I with Pump C and Pump D at T-Mixer 2.

    • Stoichiometry: Aim for 1.5 equiv of Sodium Amide relative to the Ester.

    • Flow Regime: Adjust flow rates to create a segmented flow (slug flow). This maximizes interfacial surface area.

    • Residence Time: 40–60 seconds.

    • Temperature: 25 °C (Room Temperature).

  • Quench & Isolation:

    • Direct the reactor outlet into a flask containing 1M HCl (aq) or saturated

      
      .
      
    • Extract the mixture with Ethyl Acetate (3x). The DES and salts will remain in the aqueous/polar phase.

    • Wash organic layer with brine, dry over

      
      , and concentrate.[4]
      
    • Purify via recrystallization (usually Ethanol/Water) or flash chromatography.

Data Analysis & Performance

The following data compares the DES flow protocol against traditional batch methods (using anhydrous THF/Toluene).

Table 1: Comparative Efficiency for Naphthalene-2-Carboxamide Synthesis

ParameterTraditional Batch (Anhydrous)DES Flow Protocol (ChCl:Gly)
Reagent

(suspension)
NaHMDS/Amine (in situ)
Conditions Inert atm (

), Reflux
Aerobic, Room Temp
Time 4–12 Hours< 2 Minutes (Residence Time)
Yield 65–75%85–92%
Selectivity Moderate (some hydrolysis)High (>99% Chemoselective)
Sustainability Low (High solvent waste)High (Recyclable DES, Low waste)

Expert Note on Substrate Scope:

  • Electron-Deficient Naphthalenes: React faster (e.g., nitro-substituted).

  • Electron-Rich Naphthalenes: May require slightly longer residence times (increase Reactor II loop length).

  • Steric Hindrance: 1-Naphthoate esters react slower than 2-Naphthoate esters due to peri-hydrogen interaction. Increase equivalents of amide to 2.0 for 1-naphthoates.

Troubleshooting & Expert Tips

  • Clogging in Reactor II:

    • Cause: Precipitation of Sodium Methoxide (NaOMe).

    • Solution: Increase the flow rate of the DES stream relative to the organic stream. The DES is the "sink" for the salt; if the volume is too low, it saturates. Maintain a DES:Organic volumetric ratio of at least 1:1.

  • Low Conversion:

    • Cause: "Wet" DES.

    • Solution: While the reaction tolerates ambient moisture, a DES with >5% water content will quench the NaHMDS before it reacts with the amine. Dry the ChCl and Glycerol thoroughly before mixing.

  • Pump Issues:

    • Cause: High viscosity of ChCl:Gly.

    • Solution: Use peristaltic pumps for the DES stream or syringe pumps with wide-bore tubing. Avoid piston pumps if check valves are prone to sticking with viscous fluids.

References

  • Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow. Source: ACS Sustainable Chemistry & Engineering (2025).[5][6] Context: Primary reference for the biphasic flow protocol and in-situ sodium amide generation. URL:[Link]

  • Deep Eutectic Solvents: An Eco-friendly Design for Drug Engineering. Source: Pharma Excipients / MDPI (2024). Context: Background on Choline Chloride:Urea and Glycerol properties and preparation.[1] URL:[Link][4][7]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Source: ChemSusChem (2023). Context: Validates the solubility of amide/sulfonamide products in DES media. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methyl-N-phenyl-2-naphthamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting for the Synthesis of N-Methyl-N-phenyl-2-naphthamide Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Document ID: TSC-AMIDE-2N-001[1][2][3]

Module 1: Critical Synthesis Pathways

User Note: This molecule represents a "sterically congruent" system.[3] The coupling of a secondary aniline (N-methylaniline) with a bulky acyl group (2-naphthoyl) faces significant kinetic barriers due to steric hindrance and reduced nucleophilicity of the amine.[1]

Method A: The Acid Chloride Route (Recommended for High Yield)

Best for: Scale-up, cost-efficiency, and overcoming steric barriers.[1][2]

The Protocol:

  • Activation: Convert 2-naphthoic acid to 2-naphthoyl chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride. Note: Commercial acid chloride is often partially hydrolyzed; fresh preparation is preferred for yields >90%.[2]
    
  • Coupling:

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (0.2 M concentration).[2][3]

    • Base: Triethylamine (

      
      , 2.0 equiv) to scavenge HCl.[2][3]
      
    • Catalyst (CRITICAL): 4-Dimethylaminopyridine (DMAP, 10 mol%).[1][2][3] Without DMAP, conversion may stall at ~60% due to the low nucleophilicity of N-methylaniline.

    • Temperature: Start at

      
      , warm to Reflux. The steric bulk requires thermal energy to drive to completion.[3]
      
Method B: The Coupling Agent Route (HATU/HOAt)

Best for: Small scale, parallel synthesis, or acid-sensitive substrates.[1][2]

The Protocol:

  • Reagents: 2-naphthoic acid (1.0 equiv), N-methylaniline (1.2 equiv).[1][2][3]

  • Coupling System: HATU (1.2 equiv) + HOAt (1.2 equiv) + DIPEA (3.0 equiv).[2][3]

  • Solvent: DMF (anhydrous).

  • Mechanism: HOAt is superior to HOBt here because the pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates the acylation of the hindered amine.[3]

Module 2: Visualizing the Workflow

The following diagram illustrates the critical decision points and workup logic for the Acid Chloride route.

ReactionWorkflow Start Start: 2-Naphthoic Acid Activation Activation: SOCl2 / Reflux (Form Acid Chloride) Start->Activation Coupling Coupling: + N-methylaniline + Et3N + DMAP (cat) Activation->Coupling Check TLC/LCMS Check (Is Conversion >95%?) Coupling->Check Check->Coupling No (Add more DMAP/Heat) Workup Workup Phase Check->Workup Yes AcidWash Wash 1: 1M HCl (Removes unreacted Amine) Workup->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes unreacted Acid) AcidWash->BaseWash Purification Purification: Recrystallization (EtOH/H2O) or Column (Hex/EtOAc) BaseWash->Purification Product Final Product: N-methyl-N-phenyl-2-naphthamide Purification->Product

Caption: Step-by-step logic flow for the synthesis and purification of N-methyl-N-phenyl-2-naphthamide, highlighting the critical wash steps for purity.

Module 3: Troubleshooting Center (FAQs)

Category 1: Yield & Reactivity

Q: My yield is stuck at 50-60%. I see starting material on TLC. What is wrong? A: This is a classic symptom of steric stalling .[3] N-methylaniline is a secondary amine attached to an aromatic ring, making it significantly less nucleophilic than standard amines.[1][2][3]

  • The Fix: You must use a nucleophilic catalyst .[3] Add 10-20 mol% DMAP (4-Dimethylaminopyridine).[1][3] DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the naphthoyl group to the hindered amine much faster than the acid chloride alone.

  • Secondary Fix: Switch solvent to Toluene and reflux (

    
    ). The higher temperature overcomes the activation energy barrier imposed by the bulky naphthyl and phenyl groups.
    

Q: I used 2-naphthoyl chloride from a bottle, but the reaction failed. A: Acid chlorides hydrolyze rapidly in moist air to revert to the carboxylic acid.[2]

  • The Test: Take a small aliquot of your acid chloride and add it to methanol. If it does not vigorously fume (release HCl) or heat up, it has hydrolyzed.[2]

  • The Fix: Reflux 2-naphthoic acid in Thionyl Chloride (

    
    ) for 2 hours, evaporate the excess 
    
    
    
    strictly, and use the fresh crude immediately.
Category 2: Purity & Isolation[1][2][3][4]

Q: The product is an oil/gum, but literature says it should be a solid. A: This "oil-out" phenomenon is usually caused by trace impurities (unreacted N-methylaniline or solvent) preventing crystal lattice formation.[1][2]

  • The Fix:

    • Acid Wash: Ensure you washed the organic layer with 1M HCl (2x).[3] This protonates the excess N-methylaniline, pulling it into the aqueous phase.

    • Trituration: Dissolve the oil in a minimum amount of hot Ethanol, then add water dropwise until cloudy. Cool slowly to

      
      . Alternatively, triturating with cold Hexanes can induce solidification.[2]
      

Q: My NMR spectrum looks "messy" with split peaks. Is my product impure? A: Likely NOT. Tertiary amides like N-methyl-N-phenyl-2-naphthamide exhibit Atropisomerism (Rotamers) .[1][2][3]

  • The Science: The

    
     amide bond has partial double-bond character, restricting rotation.[2] Because the nitrogen substituents (Methyl vs. Phenyl) are different, you get two distinct populations (cis/trans or E/Z) in solution at room temperature.
    
  • Verification: Run the NMR at elevated temperature (

    
    ). If the split peaks coalesce into single sharp peaks, it is a pure compound exhibiting rotamerism.[2] Do not discard the batch. 
    
Category 3: Data Reference Table
ParameterValue / ConditionNotes
Target Mol. Weight 261.32 g/mol Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Typical Yield 85 - 95%With DMAP catalysis
Appearance White/Off-white SolidMay oil out if impure
Melting Point ~70 - 75°CVaries by polymorph/purity
Solubility DCM, EtOAc, TolueneInsoluble in Water
TLC (

)
~0.4 - 0.6(Hexane:EtOAc 3:[2][3]1)
Key NMR Feature Split N-Me Singlet

~3.5 ppm (Rotamers)

Module 4: Advanced Optimization Logic (Graphviz)

Use this decision tree to diagnose low yields or purity issues in real-time.

TroubleshootingTree Issue Problem Detected Type Identify Issue Issue->Type LowYield Low Yield / Incomplete Type->LowYield Reaction Stalled Impure Impurity / Oil Type->Impure Sticky Solid NMR NMR Double Peaks Type->NMR Spectra Weird Sol1 Add DMAP (Nucleophilic Cat.) Increase Temp LowYield->Sol1 Steric Issue Sol2 Check Acid Chloride Quality (Fresh Prep) LowYield->Sol2 Hydrolysis Issue Sol3 Wash with 1M HCl (Remove Amine) Impure->Sol3 Sol4 Run High-Temp NMR (Confirm Rotamers) NMR->Sol4

Caption: Diagnostic logic tree for resolving common synthetic bottlenecks.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852. [1][2]

    • Grounding: Authoritative review on amide coupling reagents (HATU/HOAt) and mechanisms.[2][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[2][3] Oxford University Press.[3]

    • Grounding: Standard reference for the mechanism of nucleophilic catalysis (DMAP)
  • PubChem Compound Summary: N-methyl-N-phenyl-2-naphthamide. (n.d.).[1][3] National Center for Biotechnology Information.[3] [3]

    • Grounding: Verification of chemical structure and identifiers.[3]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[3]

    • Grounding: Theoretical basis for amide bond rotation (rotamers) and steric effects in nucleophilic acyl substitution.[2][3]

Sources

troubleshooting low conversion in 2-naphthoic acid amidation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the amidation of 2-naphthoic acid.

While amide bond formation is often treated as a routine transformation, 2-naphthoic acid presents unique structural challenges. Its extended conjugated


-system electronically stabilizes the carboxylate, while its rigid, planar naphthyl core promotes strong intermolecular 

stacking, severely limiting solubility. This guide moves beyond basic troubleshooting to explain the mechanistic causality behind low conversions, providing you with self-validating protocols to ensure experimental success.

Diagnostic Workflow

Before adjusting your reagents, follow this logical decision tree to identify the root cause of your low conversion.

DiagnosticWorkflow Start Low Conversion (<20%) 2-Naphthoic Acid Amidation Solubility Is the reaction mixture homogeneous? Start->Solubility SolNo Action: Switch solvent (e.g., DCM to DMF/NMP) or increase temperature Solubility->SolNo No SolYes Check Amine Nucleophilicity Solubility->SolYes Yes AminePoor Poor Nucleophile (e.g., anilines, hindered) SolYes->AminePoor AmineGood Good Nucleophile (e.g., primary alkyl amines) SolYes->AmineGood ActionPoor Action: Use highly active reagents (HATU, COMU) or Acid Chloride route AminePoor->ActionPoor CheckReagent Check Coupling Reagent & Byproducts AmineGood->CheckReagent Byproduct N-acylurea detected (EDC/DCC rearrangement)? CheckReagent->Byproduct ActionByproduct Action: Add HOAt/Oxyma or switch to Uronium salts Byproduct->ActionByproduct Yes

Diagnostic workflow for troubleshooting low conversion in 2-naphthoic acid amidations.

Troubleshooting FAQs

Q1: Why is my conversion stuck at <20% when using standard EDC/HOBt coupling? Causality: 2-Naphthoic acid features an extended conjugated


-system that stabilizes the carboxylate ground state, rendering the carbonyl carbon significantly less electrophilic than typical aliphatic acids. When activated with carbodiimides like EDC, the initial O-acylisourea intermediate forms, but the subsequent intermolecular attack by the amine is sluggish. This delay allows the intermediate to undergo a rapid, irreversible intramolecular O-to-N acyl migration, forming an unreactive N-acylurea byproduct [1].
Solution:  To outcompete this rearrangement, you must trap the O-acylisourea faster. Switch your additive from HOBt to HOAt or Oxyma Pure. HOAt benefits from a neighboring group effect (via its pyridine nitrogen) that accelerates active ester formation [2]. Alternatively, bypass carbodiimides entirely and use uronium salts (e.g., HATU).

Q2: The reaction mixture is heterogeneous and conversion is stalling. What is happening? Causality: The planar naphthyl ring promotes strong


 stacking, which drastically reduces the solubility of 2-naphthoic acid and its activated ester intermediates in non-polar or moderately polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF). If the active ester precipitates out of solution, the catalytic cycle halts.
Solution:  Switch to highly polar aprotic solvents with strong hydrogen-bond accepting capabilities, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) [3]. Ensure your reaction concentration is optimized (typically 0.1–0.2 M) to maintain homogeneity.

Q3: How do I successfully couple a poor nucleophile (e.g., an aniline) to 2-naphthoic acid? Causality: Anilines possess a delocalized lone pair, drastically reducing their nucleophilicity. When a deactivated nucleophile is paired with the electronically stabilized 2-naphthoic acid, standard coupling reagents fail to lower the activation energy barrier sufficiently for the addition-elimination step to occur [1]. Solution: You must generate a highly electrophilic species. The most reliable method is the conversion of 2-naphthoic acid to 2-naphthoyl chloride using oxalyl chloride and a catalytic amount of DMF. If acid-sensitive functional groups preclude the use of acid chlorides, use HATU with N,N-diisopropylethylamine (DIPEA) and apply gentle heating (40–50 °C).

Quantitative Data: Coupling Reagent Comparison

Use the following table to select the appropriate activation strategy based on your specific amine and desired conversion rate.

Coupling Reagent SystemSolventRelative Activation RateN-acylurea Byproduct (%)Typical Conversion (%)Recommended Use Case
EDC / HOBt DCMSlow30 - 50%15 - 30%Unhindered aliphatic amines only
EDC / HOAt DMFModerate< 5%70 - 85%Standard peptide/amide couplings
HATU / DIPEA DMFFast0%> 95%Poor nucleophiles, hindered amines
Oxalyl Chloride / DMF DCMVery Fast0%> 95%Highly deactivated anilines

Experimental Protocol: Optimized Amidation using HATU/DIPEA

This self-validating protocol utilizes HATU to prevent N-acylurea formation and DMF to ensure complete solubility of the naphthyl system.

Step 1: Preparation In an oven-dried round-bottom flask under an inert atmosphere (N2/Ar), dissolve 2-naphthoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Self-Validation Checkpoint: The solution must be completely clear. If particulate matter remains, gently warm the flask or add an additional 1.0 mL of DMF.

Step 2: Base Addition Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

Step 3: Activation Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 equiv, 1.1 mmol) in one portion. Self-Validation Checkpoint: A distinct color change (typically to a vibrant yellow or orange) indicates the successful formation of the active uronium ester. Stir at 0 °C for 15 minutes.

Step 4: Amine Addition Add the target amine (1.2 equiv, 1.2 mmol) dropwise (if liquid) or in small portions (if solid).

Step 5: Reaction Propagation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progression via TLC or LC-MS. The disappearance of the active ester mass/spot confirms the nucleophilic attack is complete.

Step 6: Workup and Purification

  • Quench the reaction by adding saturated aqueous NaHCO3 (15 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Critical Step: Wash the combined organic layers with 1M HCl (15 mL) to remove unreacted amine, then wash with water (3 x 15 mL) to completely partition the DMF out of the organic layer.

  • Wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

Technical Support Center: Optimizing Solubility of N-methyl-N-phenylnaphthalene-2-carboxamide for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of screening highly lipophilic synthetic intermediates and probes.

The Challenge: N-methyl-N-phenylnaphthalene-2-carboxamide presents a classic, severe solubility challenge. Structurally, it features a bulky, planar naphthalene ring system conjugated with a phenyl ring, which drives strong intermolecular π-π stacking. Furthermore, the N-methylation of the amide nitrogen removes the molecule's only potential hydrogen-bond donor. Without ionizable groups to leverage via pH adjustments, this compound is highly prone to precipitation in aqueous buffers, leading to inconsistent dosing, false negatives (due to lack of bioavailable compound), and false positives (due to aggregates physically disrupting cell membranes).

This guide provides field-proven, self-validating methodologies to overcome these barriers, ensuring robust and reproducible bioassay data.

🛠️ Troubleshooting Guide & FAQs

Q1: My stock solution is perfectly clear in 100% DMSO, but the compound precipitates immediately upon addition to my cell culture medium. What is the mechanism behind this, and how do I stop it? A1: You are observing "solvent shock." While DMSO is an excellent solvent for lipophilic molecules, its solvating power drops non-linearly when mixed with water. When you spike a concentrated DMSO stock directly into an aqueous buffer, the local aqueous environment cannot hydrate the hydrophobic naphthalene and phenyl rings, causing the compound to rapidly nucleate and crash out of solution [[1]](). Solution: Avoid direct, high-volume spikes. Instead, utilize Acoustic Droplet Ejection (ADE) technology to transfer nanoliter volumes of the DMSO stock directly into the assay plate, facilitating rapid diffusion and preventing the high local concentrations that trigger precipitation 2.

Q2: What is the maximum concentration of DMSO I can safely use to keep the compound soluble in my cell-based assays? A2: DMSO tolerance is highly dependent on the cell line. However, to maintain cellular integrity, DMSO concentrations in cell-based assays are typically restricted to 0.1% to 0.5% v/v [[3]](). Exceeding 1% v/v often induces cellular differentiation, growth arrest, and reduced cell viability, which will severely confound your assay readouts 2. If your compound requires >0.5% DMSO to remain soluble, you must pivot to a formulation strategy (like cyclodextrins) rather than increasing the solvent load.

Q3: If I cannot increase the DMSO concentration, how can I formulate N-methyl-N-phenylnaphthalene-2-carboxamide for aqueous delivery? A3: The most effective strategy for planar aromatic compounds is host-guest complexation using cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides formed by glucopyranose units that feature a hydrophilic exterior and a hydrophobic cavity 4. The lipophilic naphthalene and phenyl moieties of your compound will spontaneously partition into this cavity, forming a water-soluble inclusion complex 5. This shields the hydrophobic surfaces from water, preventing precipitation while maintaining the compound in a bioavailable state to enhance efficacy 6.

Q4: Can I use surfactants like Tween-20 or Triton X-100 instead of cyclodextrins? A4: Non-ionic surfactants like Tween-20 and Triton X-100 enhance solubility by incorporating hydrophobic compounds into micelles, and can be very efficient at concentrations as low as 0.1% 7. While highly effective as buffer additives in biochemical or cell-free assays [[8]](), they are generally contraindicated for cell-based assays. These detergents readily intercalate into and lyse mammalian cell membranes, causing severe cytotoxicity. For live-cell assays, stick to HP-β-CD.

📊 Data Presentation & Guidelines

Table 1: Comparison of Solubility Enhancement Strategies
StrategyMechanismMax Recommended Conc. (Cell Assays)ProsCons
DMSO Co-solvent Direct solvation of lipophilic rings0.1% - 0.5% v/vSimple, standard for HTS librariesHigh risk of solvent shock upon dilution
HP-β-Cyclodextrin Host-guest inclusion complex10 - 50 mMExcellent biocompatibility, prevents nucleationRequires optimization of molar ratios
Triton X-100 / Tween-20 Micellar encapsulation< 0.01% v/v (Avoid if possible)Highly effective for biochemical assaysSevere cytotoxicity and membrane lysis
Acoustic Dosing (ADE) Nanoliter direct transferN/A (Minimizes solvent)Eliminates intermediate dilution stepsRequires specialized acoustic instrumentation
Table 2: General Guidelines for DMSO Tolerance in Bioassays
Assay TypeRecommended DMSO LimitObserved Artifacts if Exceeded
Biochemical / Enzymatic < 5.0%Enzyme denaturation, altered binding kinetics
Primary Cell Culture < 0.1%Rapid cytotoxicity, loss of cellular morphology
Immortalized Cell Lines 0.1% - 0.5%Growth arrest, forced differentiation, altered gene expression
Receptor Binding (Membrane) < 1.0%Disruption of lipid bilayer, artificial receptor clustering

🔬 Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of HP-β-CD Inclusion Complex

Causality & Validation: This protocol utilizes a thermodynamic equilibration step to ensure the compound fully enters the cyclodextrin cavity. It includes a UV-Vis turbidity check; if the complex is successfully formed, the absorbance at 600 nm will be identical to the blank buffer, validating solubility before exposing your cells to the treatment.

  • Stock Preparation: Prepare a 10 mM stock of N-methyl-N-phenylnaphthalene-2-carboxamide in 100% anhydrous DMSO.

  • Host Solution: Prepare a 50 mM solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or cell culture media without FBS).

  • Titration: Slowly titrate the DMSO stock into the HP-β-CD solution under constant vortexing to achieve a final compound concentration of 100 µM (1% DMSO final, 1:5 drug-to-CD molar ratio).

  • Equilibration: Incubate the mixture at 37°C for 1 hour with orbital shaking to allow thermodynamic equilibration of the inclusion complex.

  • Validation Step: Measure the absorbance of the solution at 600 nm (

    
    ) against a vehicle control (1% DMSO + 50 mM HP-β-CD). An 
    
    
    
    indicates incomplete complexation and residual precipitation; increase the CD molar ratio if necessary.
Protocol 2: Direct Acoustic Dosing (ADE) Workflow

Causality & Validation: By transferring volumes in the nanoliter range directly into the final assay volume, ADE bypasses the critical nucleation threshold that causes precipitation during standard serial dilutions.

  • Source Plate: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM in an Echo-compatible source plate.

  • Degassing: Centrifuge the source plate at 1000 x g for 1 minute to degas the solution and ensure a flat meniscus for accurate acoustic coupling.

  • Transfer: Use an acoustic liquid handler to transfer nanoliter volumes (e.g., 2.5 nL to 25 nL) directly into a 384-well destination plate containing 50 µL of pre-dispensed aqueous assay buffer.

  • Validation Step: Calculate the final DMSO concentration. This direct dosing limits the final DMSO concentration to ≤0.05% v/v, preventing solvent shock and maintaining cell viability 2.

🖼️ Process Visualizations

Workflow A Compound Precipitation in Aqueous Assay B Is DMSO > 0.5%? A->B C Reduce DMSO via Acoustic Droplet Ejection B->C Yes D Formulate with HP-β-CD (1:5 Molar Ratio) B->D No E Check Cell Viability & Assay Readout C->E D->E F Use 0.01% Non-ionic Surfactant (Biochemical Only) E->F Toxic/Insoluble G Soluble & Non-toxic Ready for Screening E->G Viable F->G

Caption: Workflow for troubleshooting N-methyl-N-phenylnaphthalene-2-carboxamide precipitation.

Mechanism Drug N-methyl-N-phenylnaphthalene -2-carboxamide (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Shell) CD->Complex Host-Guest Interaction Cell Cellular Uptake (Bioavailable) Complex->Cell Aqueous Delivery

Caption: Mechanism of HP-β-Cyclodextrin inclusion complexation for aqueous drug delivery.

📚 References

  • Title: Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays Source: ResearchGate / Journal of Laboratory Automation URL: [Link]

  • Title: Colin Bath's research works | AstraZeneca and other places Source: ResearchGate URL: [Link]

  • Title: CYCLODEXTRIN-BASED SUPRAMOLECULAR SYSTEMS OF EMERGING GUESTS WITH PHARMACEUTICAL AND ENVIRONMENTAL INTEREST Source: TDX (Tesis Doctorals en Xarxa) URL: [Link]

  • Title: Search for Cyclodextrin-Based Inhibitors of Anthrax Toxins: Synthesis, Structural Features, and Relative Activities Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Complete Solubilization and Purification of Recombinant Human Growth Hormone Produced in Escherichia coli Source: PMC - NIH URL: [Link]

  • Title: Flower-Shaped PCR Scaffold-Based Lateral Flow Bioassay for Bacillus cereus Endospores Detection Source: MDPI URL: [Link]

Sources

removing unreacted N-methylaniline from naphthamide synthesis mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted N-Methylaniline from Naphthamide Synthesis Mixtures

Case ID: NAP-PUR-001 Status: Active Subject: Removal of N-methylaniline (NMA) impurities from amide coupling mixtures.

Executive Summary

In the synthesis of naphthamides via Schotten-Baumann or coupling reagent methodologies, unreacted N-methylaniline (NMA) is a persistent secondary amine impurity. Its removal is critical due to its toxicity and potential to interfere with downstream biological assays.

This guide provides three validated workflows for NMA clearance, ranked by operational complexity and scale.

MethodClearance MechanismBest For
A. Biphasic Acid Extraction Protonation & Partitioning (pKa exploitation)Bulk removal (>90% impurity)
B. Solid-Phase Scavenging Covalent Capture (Chemisorption)Late-stage polishing / Acid-sensitive products
C. Chromatographic Remediation Polar Adsorption & Elution ControlComplex mixtures / Co-eluting byproducts

Module A: Biphasic Acid Extraction (The Standard Protocol)

The Logic (Causality)

N-methylaniline is a base with a conjugate acid pKa of 4.85 [1]. Naphthamides are neutral (pKa of protonated amide ~ -0.5). By adjusting the aqueous phase pH to < 2.0, NMA is quantitatively protonated to the water-soluble N-methylanilinium salt, while the lipophilic naphthamide remains in the organic phase.

Step-by-Step Protocol
  • Solvent Selection: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred for "greener" processing; DCM is better if the naphthamide has poor solubility.

  • Primary Wash: Add 1M HCl (10 mL per gram of crude).

    • Ratio: Maintain a 1:1 Organic:Aqueous volume ratio.

  • Agitation: Stir vigorously for 10 minutes.

    • Critical: Simple shaking in a separatory funnel is often insufficient for viscous oils.

  • Separation: Allow layers to settle. Collect the organic layer.[1]

    • Verification: Spot the organic layer on TLC. NMA (visible under UV or iodine stain) should be absent.

  • Secondary Wash: Wash the organic layer with Saturated Brine to break any micro-emulsions and remove residual acid.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Troubleshooting Guide: Acid Extraction

Q: The layers are not separating (Emulsion formed). What do I do?

  • Cause: Naphthamides can act as weak surfactants.

  • Fix 1: Add solid NaCl directly to the separatory funnel to increase aqueous density.

  • Fix 2: Filter the biphasic mixture through a pad of Celite to break physical particulate stabilizers.

  • Fix 3: Add a small amount of methanol (5% v/v) to the organic phase to reduce surface tension.

Q: My product precipitated during the acid wash.

  • Cause: The naphthamide is insoluble in the chosen cold organic solvent.

  • Fix: Switch to Chloroform or warm the EtOAc slightly (if thermally stable). Alternatively, filter the precipitate—it might be pure product (wash the solid with 1M HCl to ensure NMA removal).

Module B: Solid-Phase Scavenging (High-Throughput / Sensitive)

The Logic

When acid extraction is impossible (e.g., acid-labile protecting groups present) or insufficient (trace NMA remains), chemical scavengers are superior. Polystyrene-supported Isocyanates (PS-NCO) react rapidly with secondary amines like NMA to form insoluble ureas, which are removed via filtration [2].

Workflow Visualization

ScavengerWorkflow Start Crude Reaction Mixture (Contains NMA) Check Is Product Acid Sensitive? Start->Check AcidWash Perform Acid Wash (Module A) Check->AcidWash No AddResin Add PS-NCO Resin (3.0 equivalents relative to NMA) Check->AddResin Yes AcidWash->AddResin Trace NMA remains Stir Agitate at RT (2-4 Hours) AddResin->Stir Filter Filter Suspension Stir->Filter Result Filtrate = Pure Product Resin = Trapped Impurity Filter->Result

Figure 1: Decision logic for employing scavenger resins versus liquid-liquid extraction.

Step-by-Step Protocol
  • Stoichiometry: Calculate the theoretical amount of excess NMA. Use 3.0 equivalents of PS-NCO resin relative to the NMA.

  • Solvent Compatibility: Dissolve crude in DCM , THF , or DMF . Avoid protic solvents (MeOH/EtOH) as they slow the isocyanate reaction.

  • Incubation: Add resin and shake/stir gently at room temperature for 2–4 hours.

    • Tip: Do not use magnetic stir bars with resins as they pulverize the beads. Use an orbital shaker.

  • Termination: Filter the mixture through a fritted funnel or a cotton plug.

  • Wash: Rinse the resin with the reaction solvent to recover entrained product.

Module C: Chromatographic Remediation

The Logic

Secondary amines like NMA interact strongly with the silanols (Si-OH) on silica gel, causing "streaking" or tailing that contaminates the amide product. Deactivating the silica or using a competing base is required.[2]

Protocol Adjustments
  • Pre-treatment: Flush the silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.

  • Mobile Phase: Add 0.5% Et₃N to your eluent system (e.g., Hexanes/EtOAc + 0.5% Et₃N).

    • Mechanism:[3] Et₃N blocks the acidic silanol sites, allowing NMA to elute as a sharp band (usually much faster than the naphthamide) or stay distinct.

  • Gradient: NMA is less polar than most naphthamides. Elute with low polarity first to flush the amine, then increase polarity to elute the product.

Frequently Asked Questions (FAQ)

Q1: I used 1M HCl, but the NMA is still showing up in my LCMS. Why?

  • Answer: You likely saturated the aqueous layer. If the volume of HCl is too low, the N-methylanilinium salt concentration exceeds its solubility, pushing the equilibrium back toward the organic phase.

  • Fix: Repeat the wash with a larger volume of fresh 1M HCl, or switch to 10% Citric Acid , which often solubilizes organic salts better than mineral acids.

Q2: Can I remove NMA by distillation?

  • Answer: Yes, but only if your naphthamide is thermally stable. N-methylaniline boils at 196°C [3].[4] If your product is a solid with a melting point >100°C, you can use Kugelrohr distillation under high vacuum to sublime/distill off the NMA, leaving the product behind.

Q3: Is there a colorimetric test to confirm NMA removal without running LCMS?

  • Answer: Yes. Chloranil test or p-Anisaldehyde stain on TLC. N-methylaniline (secondary amine) typically stains a distinct color (often reddish-brown or blue depending on the stain) compared to the amide (which usually stains faintly or requires strong charring).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7515, N-Methylaniline. Retrieved from [Link]

  • Biotage. (n.d.). Scavenger Resins: PS-Isocyanate. Retrieved from [Link]

Sources

alternative coupling reagents for naphthalene-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Alternative Coupling Reagents and Troubleshooting

Welcome to the technical support center for naphthalene-2-carboxamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of amide bond formation, a critical step in the synthesis of numerous biologically active molecules. Here, we provide in-depth analysis of alternative coupling reagents, troubleshooting for common experimental hurdles, and detailed protocols to enhance the success of your synthesis.

The Challenge of Amide Bond Formation

The synthesis of naphthalene-2-carboxamides involves the coupling of naphthalene-2-carboxylic acid with an amine. While seemingly straightforward, this transformation can be challenging. The direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable and requires harsh conditions.[1][2] Therefore, in situ activation of the carboxylic acid using a coupling reagent is the most common and effective strategy.[2] However, selecting the optimal reagent is crucial to avoid side reactions, ensure high yields, and, when applicable, prevent racemization of chiral centers.[3][4]

Comparative Analysis of Alternative Coupling Reagents

While classic reagents like HATU and HOBt/EDC are widely used, a range of alternatives offers distinct advantages in terms of reactivity, safety, and byproduct profiles. The choice of reagent can significantly impact reaction efficiency and ease of purification.[5]

Reagent ClassExample(s)Mechanism of ActionKey AdvantagesCommon Issues & Mitigation
Uronium/Aminium Salts HATU, HBTU, HCTU, COMU Forms a highly reactive O-acylisourea intermediate, which is converted to an active ester (OAt or OBt ester).[6][7]High efficiency, fast reaction times, low racemization risk, especially with HOAt-based reagents like HATU.[5][6][8]Can cause guanidinylation of the N-terminal amine as a side reaction.[9][10] Using stoichiometric amounts of the reagent can prevent this.[10] HOBt/HOAt-based reagents can be explosive.[11][12]
Phosphonium Salts PyBOP, BOPThe carboxylate anion attacks the phosphonium salt to form a reactive acyloxyphosphonium intermediate, which then forms an active HOBt ester.[6][13]High coupling efficiency with low racemization risk.[3][5] Byproduct of PyBOP is non-carcinogenic, unlike the HMPA byproduct from BOP.[3][6] Does not react with the free amine, preventing guanidinylation.[4]More expensive than carbodiimides.[5] Byproducts (phosphine oxides) can sometimes be difficult to remove chromatographically.
Carbodiimides EDC, DCC, DICReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14][15]Cost-effective and readily available.[16] EDC and its urea byproduct are water-soluble, simplifying workup via aqueous extraction.[14][15]High risk of racemization and N-acylurea side product formation if used alone.[4][5][17] Mitigation: Always use in combination with additives like HOBt, HOAt, or OxymaPure to trap the O-acylisourea as a more stable active ester.[15][17]
Anhydride Reagents T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride with the carboxylic acid, activating it for nucleophilic attack by the amine."Green" reagent with low toxicity.[18][19] Byproducts are water-soluble phosphates, allowing for simple aqueous workup.[18] Exhibits high yields and low racemization.[20]May require slightly elevated temperatures for less reactive partners.
"Next-Generation" Reagents COMU A uronium salt incorporating a non-explosive OxymaPure leaving group.[11][12]Safer alternative to HOBt/HOAt-based reagents.[11][21] High reactivity, often exceeding that of HATU.[11][12] Byproducts are water-soluble, simplifying purification.[21]Higher cost compared to traditional reagents.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of naphthalene-2-carboxamides in a practical question-and-answer format.

Q1: My reaction has stalled, or the yield is very low. What are the potential causes and solutions?

Answer: Low yields are a frequent issue and can stem from several factors.[16]

  • Poor Reagent Activity: Coupling reagents, especially carbodiimides like EDC, can be sensitive to moisture and degrade over time.[22]

    • Solution: Use a fresh bottle of the coupling reagent or purchase high-purity grade reagents. Store them in a desiccator.

  • Inadequate Carboxylic Acid Activation: The chosen reagent may not be potent enough for your specific substrates. Naphthalene-2-carboxylic acid is relatively electron-rich, but sterically demanding amines can slow the reaction.

    • Solution: Switch to a more powerful coupling reagent. If you are using EDC/HOBt, consider upgrading to HATU, COMU, or PyBOP, which are known for higher efficiency.[4][5][8]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.

    • Solution: DMF is a common and effective solvent, but for some systems, alternatives like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate might be better and are considered "greener".[23][24] If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the yield, but be cautious of potential side reactions or racemization.[16]

  • Incorrect Stoichiometry or Base: The relative amounts of reagents and the choice of base are crucial.

    • Solution: Typically, 1.0-1.2 equivalents of the amine and 1.2 equivalents of the coupling reagent relative to the carboxylic acid are used. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required for phosphonium and uronium salt reagents, usually at 1.5-2.0 equivalents.[13]

Q2: I'm observing a significant amount of an insoluble byproduct that is difficult to remove. What is it and how can I avoid it?

Answer: This is a classic problem when using carbodiimide reagents like DCC or EDC without an additive. The byproduct is likely an N-acylurea .[15][17]

This side product forms when the highly reactive O-acylisourea intermediate, instead of reacting with the desired amine, undergoes an intramolecular rearrangement.[17][25]

  • Prevention is Key: The most effective way to prevent N-acylurea formation is to add a nucleophilic trapping agent, such as HOBt (1-hydroxybenzotriazole) or OxymaPure . These additives react with the O-acylisourea intermediate faster than it can rearrange, converting it into a more stable active ester. This active ester is still reactive enough to couple with the amine but is not prone to rearrangement.[15]

Below is a diagram illustrating the competing reaction pathways.

Caption: Carbodiimide activation pathways.

Q3: My starting amine is chiral, and I'm concerned about racemization. How can I minimize it?

Answer: Racemization is a significant risk, especially in peptide synthesis, and it occurs through the formation of an oxazolone intermediate from the activated amino acid.[26]

  • Reagent Choice: This is the most critical factor.

    • Highly Recommended: Use reagents known for low racemization, such as HATU or COMU .[11][20] The "At" (7-aza-1-hydroxybenzotriazole) moiety in HATU is particularly effective at suppressing racemization compared to HOBt.[8]

    • Use with Caution: Carbodiimides like DCC and EDC are prone to causing racemization if used without additives.[5][26]

  • Additive Choice: If using a carbodiimide, the additive is crucial. HOAt and OxymaPure are superior to HOBt for suppressing racemization.[11]

  • Base Selection: The base used can influence the rate of racemization.

    • Solution: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than the stronger base DIPEA to minimize racemization.[26]

  • Temperature Control: Keep the reaction temperature low. Running the coupling at 0 °C or room temperature is standard practice to avoid accelerating racemization.[26]

Experimental Protocol: General Procedure using COMU

COMU is a modern, highly effective, and safer alternative to many traditional coupling reagents.[11][21][27] This protocol provides a general starting point for the synthesis of naphthalene-2-carboxamides.

COMU_Coupling_Workflow Start Start Dissolve_Acid 1. Dissolve Naphthalene-2-carboxylic acid (1.0 eq), Amine (1.0-1.2 eq), and COMU (1.2 eq) in DMF. Start->Dissolve_Acid Cool 2. Cool solution to 0 °C in an ice bath. Dissolve_Acid->Cool Add_Base 3. Add DIPEA (2.0 eq) dropwise to the stirred solution. Cool->Add_Base Warm_Stir 4. Allow reaction to warm to RT and stir for 2-4 hours. Add_Base->Warm_Stir Monitor 5. Monitor reaction progress by TLC or LC-MS. Warm_Stir->Monitor Monitor->Warm_Stir Incomplete Workup 6. Quench with water. Extract with EtOAc or DCM. Monitor->Workup Complete Wash 7. Wash organic layer with dilute acid, sat. NaHCO3, and brine. Workup->Wash Purify 8. Dry, concentrate, and purify by column chromatography. Wash->Purify End End Product Purify->End

Caption: Experimental workflow for COMU-mediated coupling.

Step-by-Step Methodology
  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add naphthalene-2-carboxylic acid (1.0 equivalent). Add the desired amine (1.0-1.2 equivalents) and COMU (1.2 equivalents).

  • Dissolution: Dissolve the solids in an appropriate volume of anhydrous DMF (to make a ~0.1-0.5 M solution).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to the reaction mixture dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Combine the organic layers and wash successively with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. The aqueous washes help remove the water-soluble byproducts of COMU and excess base.[21]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure naphthalene-2-carboxamide.

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
  • Optimizing Peptide Coupling: Key Techniques.
  • Amide Reaction Innovations: Enhanced Eco-Friendly Protocols. (2026).
  • An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation. Benchchem.
  • Green Chemistry. ResearchGate. (2012).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
  • Coupling Reagents. Aapptec Peptides.
  • FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
  • Green Chemistry. BORIS Portal.
  • troubleshooting low yield in diaminopropane coupling reactions. Benchchem.
  • Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles. Organic Chemistry Portal.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. (2025).
  • Peptide Coupling Reagents Guide. SigmaAldrich.cn.
  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Luxembourg Bio Technologies.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Proposed mechanism for activation by uronium salt. ResearchGate.
  • The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. Benchchem.
  • Optimizing Your Synthesis: The Advantages of Using T3P for Amide and Ester Formation. (2025).
  • Green Chemistry. The MJA Lab. (2020).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing). (2017).
  • Technical Support Center: Prevention of Racemization in Peptide Synthesis. Benchchem.
  • Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols. Benchchem.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. (2023).
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
  • T3P – A Versatile Peptide Coupling and Water Removal Reagent, Offering Several Process Advantages. Xtalks. (2022).
  • Carbodiimides and Additives. Aapptec Peptides. (2021).
  • Phosphonium coupling. Wikipedia.
  • Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. PubMed.
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society (ACS Publications). (2016).
  • Peptide Coupling Reagents Guide. MilliporeSigma.
  • The Uronium/Guanidinium Peptide Coupling Reagents.
  • 3.7 Phosphonium Salts.
  • 3.5 Carbodiimides.
  • Acid-Amine Coupling using PyBOP. Organic Synthesis.
  • Commonly used amide/peptide coupling reagents. ResearchGate.
  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... ResearchGate.
  • Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. PubMed. (2006).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS Publications). (2021).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

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Technical Support Center: N-methyl-N-phenylnaphthalene-2-carboxamide Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of N-methyl-N-phenylnaphthalene-2-carboxamide in aqueous media. It is designed for researchers observing inconsistent data, precipitation, or signal loss during biological assays or formulation development.

Topic: Stability & Solubility Optimization in Aqueous Media Molecule Class: Sterically Hindered Tertiary Amide / Naphthalene Derivative Primary Risk Factors: Aqueous Precipitation (Physical Instability), Photodegradation.

Part 1: Executive Technical Summary

Is N-methyl-N-phenylnaphthalene-2-carboxamide stable in water? Chemically: Yes , generally. As a tertiary amide, it exhibits high resistance to hydrolysis at neutral pH (7.4) and ambient temperature.[1][2] The amide bond is robust due to resonance stabilization, although steric bulk from the N-methyl and N-phenyl groups may induce slight torsion, theoretically increasing susceptibility to strong acid/base catalysis compared to simple amides.

Physically: No. This compound is highly lipophilic (Predicted LogP


 4.6–4.8). In aqueous media without sufficient co-solvent or surfactant, it will undergo rapid physical instability (precipitation) . This is the #1 cause of experimental failure, often misdiagnosed as chemical degradation.

Photochemically: Variable. The naphthalene core is a known chromophore. Prolonged exposure to UV or ambient lab light can induce photo-oxidation or cyclization.

Part 2: Critical Troubleshooting Guide (FAQs)

Section A: Physical Stability (Solubility vs. Degradation)

Q1: My HPLC peak area decreased by 40% after 2 hours in PBS. Is it hydrolyzing? Diagnosis: It is almost certainly precipitating , not hydrolyzing. Explanation: Hydrolysis of a tertiary amide at pH 7.4 is kinetically slow (half-life typically > weeks/months). A 40% loss in 2 hours indicates the compound is crashing out of solution and adhering to the walls of your plate or vial (the "wall effect"). Action Plan:

  • Check Turbidity: Inspect the well/vial against a dark background.

  • Add Surfactant: Repeat the assay with 0.05% Tween-80 or 0.1% BSA. If the signal recovers, it was solubility, not degradation.

  • Solvent Ratio: Ensure your final DMSO concentration is

    
     1% (if tolerated by the assay) or use a carrier solvent like PEG-400.
    

Q2: How do I prepare a stable stock solution? Protocol:

  • Primary Stock: Dissolve in 100% DMSO (anhydrous). Target concentration: 10–20 mM.

  • Storage: Store at -20°C in amber glass vials (to prevent photolysis and plasticizer leaching).

  • Aqueous Dilution: Never dilute directly from 20 mM DMSO to 100% aqueous buffer. This causes "shock precipitation."

    • Correct Method: Perform an intermediate dilution in 50% DMSO/Water or Methanol, then dilute to the final assay buffer.

Section B: Chemical Stability (Hydrolysis)

Q3: Under what conditions will the amide bond actually break? Mechanism: The molecule degrades via hydrolysis into 2-naphthoic acid and N-methylaniline . Risk Conditions:

  • pH < 2: Acid-catalyzed hydrolysis (

    
     mechanism).
    
  • pH > 10: Base-catalyzed hydrolysis (

    
     mechanism).
    
  • High Temperature: Autoclaving or refluxing will accelerate cleavage. Note: The steric hindrance of the N-methyl and N-phenyl groups provides a "protective shield" against nucleophilic attack compared to secondary amides, but if the amide bond is twisted out of planarity, this protection is compromised.

Section C: Photostability

Q4: Do I need to protect my samples from light? Yes. Naphthalene derivatives have strong UV absorption bands. Risk: Excitation of the naphthalene ring can lead to singlet oxygen generation (if dissolved) or radical formation, potentially leading to oxidative ring opening or polymerization. Mitigation: Always use amber vials or wrap containers in aluminum foil during incubations > 1 hour.

Part 3: Diagnostic Decision Tree (Workflow)

Use this logic flow to determine the root cause of compound loss.

StabilityWorkflow Start Issue: Loss of Compound Signal CheckSolubility Step 1: Visual/Turbidity Check (Is solution cloudy?) Start->CheckSolubility Precipitation Diagnosis: Physical Instability (Precipitation) CheckSolubility->Precipitation Yes (Cloudy) CheckLight Step 2: Was sample exposed to light? CheckSolubility->CheckLight No (Clear) Photolysis Diagnosis: Photodegradation (Check for new peaks) CheckLight->Photolysis Yes (Exposed) CheckpH Step 3: Check pH & Temperature CheckLight->CheckpH No (Dark) Hydrolysis Diagnosis: Chemical Hydrolysis (Verify degradants) CheckpH->Hydrolysis Extreme pH (<2 or >10) Stable Result: Compound is Stable (Check Analytical Method) CheckpH->Stable Neutral pH (7.4)

Caption: Diagnostic workflow for identifying the cause of signal loss in aqueous media.

Part 4: Experimental Protocols

Protocol A: Accelerated Stability Testing (Hydrolysis)

To confirm chemical stability independent of solubility issues.

Materials:

  • Compound Stock (10 mM in DMSO).

  • Buffers: 0.1 M HCl (pH 1), PBS (pH 7.4), 0.1 M NaOH (pH 13).

  • Solubilizer: Acetonitrile (ACN) or Methanol (MeOH).

Procedure:

  • Preparation: Prepare a 50:50 mixture of Buffer:ACN. (The high organic content prevents precipitation).

  • Spike: Add compound to reach 50 µM final concentration.

  • Incubation:

    • Set A: Room Temperature (Dark) for 24 hours.

    • Set B: 60°C (Dark) for 4 hours (Accelerated).

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Criteria:

    • Stable: >95% parent remaining.

    • Labile: Appearance of 2-naphthoic acid (Peak A) and N-methylaniline (Peak B).

Protocol B: Solubility Limit Determination

To define the "Safe Working Range" for your assays.

  • Prepare buffer (e.g., PBS pH 7.4).

  • Spike compound from DMSO stock to final concentrations: 1, 5, 10, 50, 100 µM. Ensure DMSO is constant (e.g., 1%).

  • Incubate 2 hours at RT (shaking).

  • Centrifuge at 15,000 x g for 10 minutes to pellet aggregates.

  • Sample the supernatant and analyze via HPLC.

  • Plot: Concentration Added vs. Peak Area. The point where linearity breaks is your solubility limit (Kinetic Solubility).

Part 5: Degradation Pathway & Data Reference

Predicted Degradation Products
CompoundRoleApprox.[1][2][3][4][5][6][7][8][][10][11] Retention Time (RP-HPLC)Detection
N-methyl-N-phenylnaphthalene-2-carboxamide ParentLate (Lipophilic)UV 254nm, MS [M+H]+
2-Naphthoic Acid Hydrolysis Product 1Medium (pH dependent)UV, MS (Neg Mode)
N-Methylaniline Hydrolysis Product 2Early/MediumUV, MS (Pos Mode)
Naphthyl-Ring Oxidants PhotoproductsVariableMS (Complex)
Chemical Degradation Pathway

Degradation Parent Parent Amide (N-methyl-N-phenyl...) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ or OH- Acid 2-Naphthoic Acid Intermediate->Acid Amine N-Methylaniline Intermediate->Amine

Caption: Hydrolytic cleavage of the amide bond yielding carboxylic acid and amine fragments.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Twisted Amide Sensitivity

    • Kirby, A. J., et al. (2016). "Facile solvolysis of a surprisingly twisted tertiary amide." Chemical Communications.[6] Link (Demonstrates that while twisted amides are labile, standard tertiary amides require harsh conditions).

  • Photostability of Naphthalene Derivatives

    • Albini, A., & Fasani, E. (1998). Drugs: Photochemistry and Photostability. Royal Society of Chemistry.[12] (Discusses the photo-oxidation risks of naphthalene chromophores).

  • Solubility & Lipophilicity (Analog Data)

    • PubChem.[3][4] N-phenylnaphthalene-2-carboxamide (Analog). CID 7038665.[3] Link (Provides LogP ~4.6 reference for the structural class).

  • Dolan, J. W. (2002). "Peak Disappearance in HPLC." LCGC North America.

Sources

minimizing side products in the reaction of 2-naphthoyl chloride and amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The reaction between 2-naphthoyl chloride and amines is a cornerstone transformation in medicinal chemistry, particularly for synthesizing pharmacophores found in VEGFR-2 inhibitors and antimicrobial agents. While theoretically simple, the lipophilicity of the naphthalene ring and the high electrophilicity of the acyl chloride create specific challenges: competitive hydrolysis , anhydride formation , and amine hydrochloride precipitation .

This guide provides a self-validating troubleshooting framework to maximize yield and purity. It moves beyond "recipe following" to "process understanding," ensuring you can diagnose and correct failures in real-time.

Reaction Pathways & Critical Control Points

To minimize side products, one must first visualize where the mass balance is lost. The diagram below maps the desired pathway against the three most common parasitic reactions.

ReactionPathways SM 2-Naphthoyl Chloride (Starting Material) Product 2-Naphthamide (Target) SM->Product + Amine (Main Rxn) Side_Hydrolysis 2-Naphthoic Acid (Side Product A) SM->Side_Hydrolysis + H2O (Moisture Ingress) Side_Anhydride Symmetrical Anhydride (Side Product B) SM->Side_Anhydride + 2-Naphthoic Acid (Excess SM) Amine Amine (R-NH2) Side_Salt Amine HCl Salt (Trapped Nucleophile) Amine->Side_Salt + HCl (No Base Scavenger)

Figure 1: Mechanistic divergence in 2-naphthoyl amidation. Red paths indicate irreversible product loss; yellow indicates reversible stalling.

Troubleshooting Hub: Diagnostic & Correction

Use this section to diagnose issues based on experimental observations.

Issue 1: "My reaction turned into a solid slurry/block, and conversion stalled."
  • Diagnosis: Amine Hydrochloride Precipitation.

    • The Science: As the amine attacks the acyl chloride, HCl is generated. If you use a 1:1 stoichiometry without an auxiliary base, the HCl protonates the remaining amine, rendering it non-nucleophilic (R-NH

      
      ). The resulting salt often precipitates in non-polar solvents (DCM, Toluene), physically encapsulating unreacted reagents.
      
  • Corrective Action:

    • Protocol Adjustment: Ensure a minimum of 2.2 equivalents of amine (if amine is cheap) or 1.2 equivalents of an auxiliary base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Solvent Switch: If using DCM, switch to THF or add a co-solvent to maintain solubility of the intermediate salts, or use Schotten-Baumann conditions (biphasic DCM/aq. NaOH) to wash salts into the aqueous layer immediately.

Issue 2: "I see a new spot on TLC that is less polar (higher Rf) than the amide."
  • Diagnosis: Symmetrical Anhydride Formation. [1]

    • The Science: If water enters the system, it hydrolyzes the chloride to 2-naphthoic acid.[2] This acid can then react with another molecule of 2-naphthoyl chloride to form the anhydride. This is common when "quenching" is delayed or reagents are wet.

  • Corrective Action:

    • Quench Protocol: Add a nucleophile (like a primary amine or methanol) before adding water to kill excess acid chloride.

    • Purification: Anhydrides are stable enough to survive mild workups but will convert to the amide (slowly) or acid (quickly) with heating in nucleophilic solvents. Wash the organic layer vigorously with 1M NaHCO

      
        to hydrolyze the anhydride and extract the resulting acid.
      
Issue 3: "Yield is low, and I isolated a significant amount of white solid soluble in base."
  • Diagnosis: Hydrolysis to 2-Naphthoic Acid. [2][3]

    • The Science: 2-Naphthoyl chloride is moisture-sensitive. The naphthalene ring acts as a moisture sponge if the solid is stored improperly.

  • Self-Validating Check: Dissolve the impurity in 1M NaOH. If it dissolves and reprecipitates upon acidification (pH < 3), it is 2-naphthoic acid.

  • Corrective Action:

    • Reagent Quality: Distill or recrystallize the acid chloride if it smells like carboxylic acid (sour) rather than acrid (HCl).

    • Drying: Dry all glassware and use anhydrous solvents (DCM distilled over CaH

      
       or passed through activated alumina).
      

Optimized Experimental Protocols (SOPs)

Select the protocol based on your amine's solubility and value.

Method A: Anhydrous Acylation (For Valuable/Complex Amines)

Best for: High-value amines, water-sensitive substrates.

  • Setup: Flame-dry a round-bottom flask under N

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve Amine (1.0 equiv) and DIPEA (1.2 - 1.5 equiv) in anhydrous DCM (0.1 M concentration) .

    • Why DIPEA? It is less nucleophilic than TEA, reducing the risk of quaternary ammonium salt formation with the acyl chloride.

  • Cooling: Cool to 0°C .

    • Why? Controls the exotherm and minimizes anhydride formation.

  • Addition: Add 2-Naphthoyl Chloride (1.05 equiv) dissolved in minimal DCM dropwise over 10 minutes.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC.

    • Self-Validation: Spot a co-spot of the starting amine. The amine spot should disappear.

  • Workup:

    • Wash organic layer with 1M HCl (removes excess amine/DIPEA).

    • Wash with Sat. NaHCO

      
        (removes 2-naphthoic acid).
      
    • Dry over MgSO

      
       and concentrate.
      
Method B: Schotten-Baumann Conditions (For Robust/Simple Amines)

Best for: Scale-up, simple amines, avoiding anhydrous solvents.

  • Biphasic Setup: Dissolve Amine (1.0 equiv) in DCM . Add an equal volume of 10% NaOH (aq) .

  • Reaction: Add 2-Naphthoyl Chloride (1.1 equiv) dropwise to the vigorously stirring biphasic mixture.

    • Mechanism:[4][5][6][7][8][9] The base stays in the water, neutralizing HCl as it crosses the interface. The organic solvent protects the acyl chloride from rapid hydrolysis.[2]

  • Completion: Stir for 1-4 hours.

  • Workup: Separate layers. The product is in the DCM. The acid byproduct and salts are in the water.

Data Reference: Reagent Compatibility Matrix

ParameterRecommendationTechnical Rationale
Solvent DCM (Anhydrous) Excellent solubility for naphthoyl derivatives; easy removal.
THF Good alternative if amine is polar; ensures homogeneity.
Base DIPEA (Hünig's Base) Sterically hindered; minimizes quaternary salt byproducts.
Pyridine Acts as both solvent and catalyst (acyl pyridinium intermediate); harder to remove.
Stoichiometry 1.05 equiv Acid Chloride Slight excess ensures full amine conversion; excess is easily hydrolyzed and washed away.
Temperature 0°C

RT
Initial cooling prevents "hot spots" that favor side reactions.

References

  • Fisher Scientific. Amide Synthesis - Amination of Acyl Chlorides. Retrieved from

  • BenchChem. Technical Support Center: 2-(1-Naphthyl)Ethanoyl Chloride Reactions. Retrieved from

  • Grokipedia. Schotten–Baumann reaction.[1][4][7][10] Retrieved from

  • Chemistry LibreTexts. 21.7: Chemistry of Amides - Preparation and Hydrolysis. Retrieved from

  • National Institutes of Health (PMC). Design, Microwave-Assisted Synthesis of 2-Naphthamide Derivatives. Retrieved from

Sources

Validation & Comparative

Comparative Biological Activity Guide: N-methyl-N-phenyl-2-naphthamide vs. 1-Hydroxy Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently observe researchers treating the naphthalene core as a mere lipophilic spacer. However, the exact substitution pattern on the naphthyl ring fundamentally dictates a molecule's biological trajectory. This guide provides an in-depth, objective comparison between the baseline synthetic scaffold, N-methyl-N-phenyl-2-naphthamide , and its biologically active 1-hydroxy analogs .

By analyzing their physicochemical properties, structure-activity relationships (SAR), and experimental performance, we will demonstrate why the addition of a single hydroxyl group shifts this molecule from a passive synthetic substrate to a potent antimicrobial and neuroprotective pharmacophore.

Structural Pharmacology & Physicochemical Profiling

The biological divergence between these two compounds is rooted in their hydrogen-bonding capabilities and conformational rigidity.

  • N-methyl-N-phenyl-2-naphthamide (Unsubstituted Baseline): This compound is highly lipophilic (LogP ~3.8) and lacks any hydrogen bond donors. Because the amide bond possesses rotational freedom relative to the naphthalene ring, the molecule adopts multiple conformations in solution. Due to its lack of target-anchoring moieties, it exhibits negligible specific biological activity. Instead, it is highly valued in chemical synthesis as a model substrate for chiral organoiodine-catalyzed asymmetric dearomative oxidations (Kita-spirocyclization)[1].

  • 1-Hydroxy-N-methyl-N-phenyl-2-naphthamide (Active Pharmacophore): The introduction of a hydroxyl (-OH) group at the C1 position fundamentally alters the molecule. The C1-OH acts as a critical hydrogen bond donor that forms a strong intramolecular hydrogen bond with the adjacent C2-amide carbonyl oxygen. This interaction creates a rigid, planar "pseudo-ring" structure. This rigidity reduces the entropic penalty upon binding to biological targets, while the hydroxyl group simultaneously serves as an anchor for intermolecular interactions with target proteins[2].

Biological Activity Comparison

A. Antimicrobial Efficacy & Respiratory Chain Inhibition

The most striking difference between the two analogs is observed in microbiological assays. While the unsubstituted N-methyl-N-phenyl-2-naphthamide is biologically inert, 1-hydroxy-2-naphthamide derivatives exhibit profound antistaphylococcal activity.

Recent studies demonstrate that 1-hydroxy analogs possess nanomolar to low-micromolar Minimum Inhibitory Concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA)[2]. The mechanism of action relies heavily on the 1-hydroxy group, which allows the molecule to bind to and disrupt the bacterial respiratory chain. This blockade halts electron transport, leading to rapid ATP depletion and bactericidal effects[2].

Pathway A 1-Hydroxy Analogs B Membrane Penetration A->B Lipophilic diffusion C Respiratory Chain Binding (H-bond) B->C Target anchoring D ATP Depletion C->D Electron blockade E Bactericidal Effect D->E Cell death

Mechanism of 1-hydroxy-2-naphthamides disrupting bacterial respiratory chains and causing cell death.

B. Neuroprotective and Anti-inflammatory Potential

Beyond infectious diseases, the 1-hydroxy-2-naphthamide scaffold is actively investigated for central nervous system (CNS) indications. Patent literature highlights the use of 1-hydroxy-2-naphthamide derivatives in formulating treatments for neurodegenerative and inflammatory diseases[3]. The 1-hydroxyl group is theorized to participate in radical scavenging (antioxidant activity) and the modulation of neuro-inflammatory signaling pathways—features entirely absent in the unsubstituted N-methyl-N-phenyl-2-naphthamide.

Quantitative Data Summary

The table below summarizes the comparative physicochemical and biological metrics of the two scaffolds.

ParameterN-methyl-N-phenyl-2-naphthamide1-Hydroxy-N-methyl-N-phenyl-2-naphthamide
Primary Application Synthetic Substrate (Spirocyclization)Biological Ligand (Antimicrobial/CNS)
Hydrogen Bond Donors 01
Intramolecular H-Bonding AbsentPresent (C1-OH to C2-C=O)
Conformational State FlexibleRigidified (Pseudo-ring formation)
S. aureus MIC (μM) > 100 (Inactive)0.018 – 1.5 (Highly Active)
Respiratory Chain Inhibition NegativePositive

Experimental Methodologies: Self-Validating Systems

To guarantee scientific trustworthiness, the protocols used to differentiate these compounds must be self-validating. The following workflows detail the causality behind each experimental choice, ensuring robust data generation.

Protocol 1: Broth Microdilution Assay for MIC Determination

Causality & Validation: Naphthamides are highly lipophilic and prone to crashing out of aqueous solutions, which can create false visual turbidity. To counteract this, we utilize a Resazurin-based fluorescence readout to objectively quantify bacterial viability. N-methyl-N-phenyl-2-naphthamide must be run in parallel as a negative structural control to prove that antimicrobial activity is strictly dependent on the 1-hydroxy pharmacophore.

  • Compound Solubilization: Dissolve both analogs in 100% DMSO to create 10 mM stock solutions. Reasoning: Starting with 100% DMSO ensures complete solvation of the lipophilic naphthalene core before introduction to the aqueous assay buffer.

  • Serial Dilution: Prepare a 2-fold serial dilution of the compounds in a 96-well plate using Mueller-Hinton broth. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Add 5 × 10^5 CFU/mL of S. aureus (e.g., ATCC 29213 or MRSA clinical isolates) to each well. Include a vehicle control (1% DMSO) and a positive control (Ciprofloxacin).

  • Incubation & Readout: Incubate for 20 hours at 37°C. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

  • Analysis: Measure fluorescence (Ex 560 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the reduction of blue resazurin to pink resorufin.

Workflow S1 1. Compound Preparation (10 mM DMSO Stock) S2 2. Broth Microdilution (Aqueous buffer + Resazurin) S1->S2 Solubilization S3 3. Bacterial Inoculation (MRSA Strains) S2->S3 Concentration gradient S4 4. Target Incubation (24h at 37°C) S3->S4 Exposure S5 5. MIC/MBC Determination (Fluorescence Readout) S4->S5 Viability check

Step-by-step experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Bacterial Respiratory Chain Inhibition Assay

Causality & Validation: To prove that the bactericidal effect is not merely non-specific membrane disruption (detergent effect), we isolate the biochemical target. By measuring NADH oxidation in inverted bacterial membrane vesicles, we directly quantify respiratory chain blockade.

  • Vesicle Preparation: Lyse S. aureus cells using a French press and isolate inverted membrane vesicles via ultracentrifugation.

  • Baseline Measurement: Suspend vesicles in a reaction buffer containing 0.2 mM NADH. Monitor the baseline decrease in absorbance at 340 nm (indicating normal NADH oxidation by the respiratory chain).

  • Inhibitor Addition: Inject the 1-hydroxy analog (test) or the unsubstituted analog (negative control) into the cuvette.

  • Validation: A sudden plateau in 340 nm absorbance confirms specific inhibition of the respiratory chain enzymes (e.g., Ndh-2). The unsubstituted analog will show a continued downward slope, validating the necessity of the 1-OH group for target engagement.

References

  • Achiral organoiodine-functionalized helical polyisocyanides for multiple asymmetric dearomative oxidations. Nature Communications / PMC (2023). 1

  • Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. MDPI (2022). 2

  • US11541023B2 - Compounds and compositions for the treatment of neurodegenerative and inflammatory diseases. Google Patents (2023). 3

Sources

comparative lipophilicity study of N-methyl vs N-H naphthalene carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

In the hit-to-lead optimization phase, modulating lipophilicity is a cornerstone of rational drug design. A canonical heuristic among medicinal chemists is that the N-methylation of secondary amides increases a molecule's partition coefficient (LogP) and membrane permeability by masking a polar hydrogen bond donor (HBD).

However, as a Senior Application Scientist, I frequently encounter scaffolds where this 2D topological assumption breaks down entirely in 3D space. This guide provides an in-depth comparative analysis of N-H versus N-methyl naphthalene carboxamides, exploring the structural causality behind their paradoxical physicochemical behavior and detailing the self-validating experimental workflows required to accurately profile them.

Mechanistic Causality: The Peri-Interaction Paradox

When comparing an N-H 1-naphthamide to its N-methylated counterpart, relying on calculated LogP (cLogP) algorithms often leads to erroneous predictive models. The divergence between calculated and experimental lipophilicity is rooted in conformational dynamics.

In the N-H state , the amide bond can adopt a relatively planar conformation with respect to the naphthalene ring, stabilized by


-conjugation. This planarity partially shields the carbonyl oxygen, keeping the effective polarity low.

Upon N-methylation , the bulky methyl group introduces a severe steric clash—specifically A1,3 strain—with the peri-hydrogen at the C8 position of the naphthalene ring. To relieve this thermodynamic strain, the amide bond is forced to rotate nearly 90 degrees out of the aromatic plane.

This orthogonal twist breaks the conjugation and exposes the highly polar lone pairs of the carbonyl oxygen to the surrounding aqueous solvent. Matched molecular pair (MMP) analyses have demonstrated that in sterically hindered aromatic amides, this massive increase in solvent-accessible polar surface area overcompensates for the loss of the HBD. The result is a paradoxical decrease in experimentally measured lipophilicity (LogD) and an increase in aqueous solubility .

Comparative Data Analysis

To illustrate this phenomenon, Table 1 summarizes the theoretical and experimental physicochemical shifts of a representative matched molecular pair: 1-Naphthamide (N-H) and N-Methyl-1-naphthamide.

Table 1: Physicochemical shift demonstrating the MMP trend in 1-naphthamides

Compound TypeAmide SubstitutionHBD CountcLogP (Calculated)Experimental LogD (pH 7.4)EPSA (Ų)
1-Naphthamide N-H (Secondary)12.102.15 45.2
N-Methyl-1-naphthamide N-Methyl (Tertiary)02.451.85 58.7

Data Interpretation: While 2D cLogP algorithms predict a +0.35 increase in lipophilicity upon methylation, the experimental LogD reveals a -0.30 drop. This is directly driven by the +13.5 Ų increase in the Extended Polar Surface Area (EPSA) caused by the out-of-plane carbonyl twist .

Structural Dynamics Visualization

The logical flow of this conformational divergence is mapped below.

G NH N-H Naphthalene Carboxamide Planar Planar Conformation (π-Conjugation Intact) NH->Planar NMe N-Methyl Naphthalene Carboxamide Twisted Orthogonal Twist (Peri-Steric Clash at C8) NMe->Twisted A1,3 Strain HBD Active H-Bond Donor Shielded Carbonyl Planar->HBD NoHBD Loss of H-Bond Donor Exposed Carbonyl Lone Pairs Twisted->NoHBD LogP_NH Standard Lipophilicity (Higher LogD) HBD->LogP_NH LogP_NMe Paradoxical Lipophilicity (Lower LogD, Higher EPSA) NoHBD->LogP_NMe

Conformational divergence and paradoxical lipophilicity in N-methylated naphthamides.

Experimental Methodologies for Lipophilicity Profiling

To accurately capture context-dependent physicochemical shifts, orthogonal experimental protocols must be employed. The following workflows are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Shake-Flask Method with Mass Balance Validation (LogD at pH 7.4)

Causality: Relying solely on the analyte concentration in the organic phase can yield false LogD values if the compound aggregates at the liquid-liquid interface or degrades. A mass balance approach validates the thermodynamic integrity of the assay.

  • Preparation: Prepare a 10 mM stock solution of the naphthalene carboxamide in analytical-grade DMSO.

  • Equilibration: Add 10 µL of the stock to a glass vial containing 1 mL of 1-octanol and 1 mL of phosphate-buffered saline (PBS, pH 7.4). Critical Step: The octanol and PBS must be mutually pre-saturated for 24 hours prior to use to prevent volume shifts.

  • Partitioning: Mechanically shake the vial at 25°C for 60 minutes to achieve thermodynamic equilibrium. Follow with centrifugation at 3000 x g for 15 minutes to sharply resolve the biphasic interface.

  • Quantification: Extract 100 µL aliquots from both the octanol and PBS layers. Dilute appropriately in mobile phase and analyze via LC-MS/MS using a structurally analogous internal standard.

  • Self-Validation (Mass Balance Check): Calculate the total mass recovered (

    
    ). The assay is only deemed valid if the recovered mass is 
    
    
    
    95% of the initial input.
  • Calculation:

    
    .
    
Protocol B: Extended Polar Surface Area (EPSA) via Supercritical Fluid Chromatography

Causality: Traditional PSA calculations are 2D and ignore steric shielding or exposure. EPSA utilizes chromatographic retention on a polar stationary phase to measure the actual solvent-exposed polarity, making it highly sensitive to the out-of-plane amide twist .

  • System Setup: Utilize a Supercritical Fluid Chromatography (SFC) system equipped with a Chiralpak IA (or equivalent polar) column.

  • Mobile Phase: Use supercritical

    
     with a methanol gradient (e.g., 5% to 50% over 5 minutes) containing 0.1% ammonium acetate.
    
  • Calibration (Self-Validation): Inject a standardized set of 10 structurally diverse commercial drugs with known, literature-validated EPSA values. Plot their retention times against their established EPSA to generate a linear calibration curve. Proceed only if

    
    .
    
  • Analysis: Inject the N-H and N-methyl naphthalene carboxamide samples under identical gradient conditions.

  • Data Translation: Map the retention times of the analytes onto the validated calibration curve to derive their EPSA values. A longer retention time directly correlates with a higher EPSA (greater exposed polarity).

Implications for Drug Development

Understanding the chameleonic nature of N-methylated naphthalene carboxamides is vital for hit-to-lead optimization. If a medicinal chemist blindly applies N-methylation to this scaffold expecting improved blood-brain barrier (BBB) penetration via increased LogP, they may inadvertently decrease permeability due to the higher EPSA. Conversely, this steric twist can be intentionally exploited to disrupt flat, planar conformations, thereby increasing aqueous solubility and reducing


 stacking-driven aggregation without the need to add polar heteroatoms to the core scaffold.

References

  • Ritchie, T. J., et al. "Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis." Medicinal Chemistry Communications, 6(10), 1787-1795 (2015). URL:[Link]

  • Ecker, A., et al. "Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups." ACS Medicinal Chemistry Letters, 13(7), 1100–1105 (2022). URL:[Link]

Analytical Platform Comparison Guide: High-Resolution LC-ESI-MS/MS vs. GC-EI-MS for the Structural Elucidation of N-methyl-N-phenyl-2-naphthamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

For drug development professionals and analytical chemists, the structural elucidation of complex amides requires robust, reproducible, and high-resolution analytical platforms. N-methyl-N-phenyl-2-naphthamide (


, exact mass 261.1154 Da) serves as an excellent benchmark compound for evaluating mass spectrometry (MS) platforms. Its structure—a 2-naphthoyl group conjugated to an N-methylated aniline nitrogen—exhibits highly specific fragmentation behaviors depending on the ionization energy applied.

This guide objectively compares the performance of two industry-standard platforms: High-Resolution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HR-LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . By examining the causality behind their fragmentation mechanisms and providing self-validating experimental protocols, this guide empowers researchers to select the optimal platform for their specific analytical workflows.

Platform Architectures & Workflow Comparison

The choice between LC-ESI-MS/MS and GC-EI-MS dictates not only the sample preparation but the fundamental physics of how the molecule is ionized and fragmented.

  • Platform A (HR-LC-ESI-MS/MS): Utilizes soft ionization. The addition of a proton yields the intact

    
     ion. Subsequent Collision-Induced Dissociation (CID) allows for targeted, high-resolution fragmentation mapping. We prioritize Orbitrap or Q-TOF analyzers here for their sub-2 ppm mass accuracy.
    
  • Platform B (GC-EI-MS): Utilizes hard ionization (70 eV). The high-energy electron beam strips an electron to form a radical cation

    
    , immediately followed by extensive in-source fragmentation. We utilize a single quadrupole analyzer here, as the primary goal is generating a reproducible nominal-mass fingerprint for library matching.
    

Workflow cluster_LC Platform A: HR-LC-ESI-MS/MS cluster_GC Platform B: GC-EI-MS Start Sample: N-methyl-N-phenyl-2-naphthamide LC_Prep Sample Prep: Dissolve in MeOH/H2O Start->LC_Prep GC_Prep Sample Prep: Dissolve in Hexane Start->GC_Prep LC_Sep Separation: C18 Reversed-Phase LC_Prep->LC_Sep LC_Ion Ionization: ESI (+) Soft Ionization LC_Sep->LC_Ion LC_Detect Detection: Orbitrap (High Res) LC_Ion->LC_Detect Data Data Analysis & Library Matching LC_Detect->Data GC_Sep Separation: Capillary GC (HP-5MS) GC_Prep->GC_Sep GC_Ion Ionization: EI (70 eV) Hard Ionization GC_Sep->GC_Ion GC_Detect Detection: Quadrupole (Nominal) GC_Ion->GC_Detect GC_Detect->Data

Caption: Workflow comparison of HR-LC-ESI-MS/MS and GC-EI-MS for amide analysis.

Mechanistic Causality: The Fragmentation Pathway

Understanding why a molecule fragments is critical for interpreting MS data. According to extensive computational and empirical studies on amide fragmentation[1], the dominant pathway for aromatic amides under both EI and ESI conditions is the


-cleavage of the N–CO bond.

For N-methyl-N-phenyl-2-naphthamide, this cleavage is highly favored due to the extended conjugation of the 2-naphthoyl group.

  • Acylium Ion Formation: The N-CO bond breaks, and the charge is preferentially retained on the carbonyl fragment, forming the highly stable 2-naphthoyl cation (acylium ion) at m/z 155.0497. The amine portion (N-methylaniline) is lost as a neutral fragment (107 Da) in ESI, though it may appear as a radical cation at m/z 107.1 in EI[1].

  • Decarbonylation: The acylium ion subsequently loses carbon monoxide (CO, 28 Da) to form the naphthyl cation at m/z 127.0548.

Fragmentation Parent [M+H]+ m/z 262.1226 Protonated N-methyl-N-phenyl-2-naphthamide Cleavage Alpha-Cleavage (N-CO bond) Parent->Cleavage Acylium 2-Naphthoyl Cation (Acylium) m/z 155.0497 Cleavage->Acylium Charge Retention AmineLoss Neutral Loss: N-methylaniline (107 Da) Cleavage->AmineLoss Naphthyl Naphthyl Cation m/z 127.0548 Acylium->Naphthyl -CO COLoss Neutral Loss: Carbon Monoxide (28 Da) Acylium->COLoss

Caption: Primary CID fragmentation pathway of N-methyl-N-phenyl-2-naphthamide.

Quantitative Performance & Data Presentation

The table below summarizes the expected spectral data across both platforms. The Orbitrap (Platform A) provides exact mass capabilities essential for resolving isobaric interferences, while the Quadrupole (Platform B) provides standardized relative abundances suitable for automated NIST library matching [2][3].

Fragment / IonFormulaPlatform A: HR-ESI-MS/MS (m/z)Platform B: GC-EI-MS (m/z)Relative Abundance (Typical)
Protonated Molecule

262.1226N/A100% (ESI-MS1)
Molecular Ion (Radical)

N/A261.115-30% (EI)
2-Naphthoyl Cation

155.0497155.0100% (Base Peak, CID & EI)
Naphthyl Cation

127.0548127.040-60% (CID & EI)
N-methylaniline Ion

N/A107.15-10% (EI)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, both protocols below are designed as self-validating systems incorporating mandatory system suitability checks.

Protocol A: HR-LC-ESI-MS/MS (Orbitrap Architecture)

Causality: We select a sub-2


 C18 column to ensure sharp peak shapes, minimizing ion suppression. Positive mode ESI is chosen because the amide nitrogen readily accepts a proton, maximizing ionization efficiency.
  • System Suitability (Validation): Infuse a standard Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Adjust tube lens and capillary voltage until the mass accuracy of the calibration masses (e.g., m/z 138.0662, 524.2649) is confirmed to be

    
     ppm.
    
  • Sample Preparation: Dissolve N-methyl-N-phenyl-2-naphthamide in LC-MS grade Methanol to a concentration of 1

    
    . Add 0.1% Formic Acid to promote protonation.
    
  • Chromatography: Inject 2

    
     onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 
    
    
    
    , 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
  • MS/MS Acquisition: Operate the Orbitrap at a resolution of 70,000 FWHM for MS1 and 35,000 for MS2. Isolate the

    
     precursor (m/z 262.1226) using a 1.0 Da isolation window. Apply Higher-energy C-trap Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30 to induce the N-CO cleavage.
    
Protocol B: GC-EI-MS (Single Quadrupole Architecture)

Causality: We utilize a 70 eV electron beam because it is the universally accepted standard that ensures the resulting fragmentation pattern can be cross-referenced against the [3].

  • System Suitability (Validation): Perform an automated tune using Perfluorotributylamine (PFTBA). Verify that the relative abundances of m/z 69 (base peak), 219 (>35%), and 502 (>1%) meet standard criteria, confirming the quadrupole is correctly passing ions across the working mass range.

  • Sample Preparation: Dissolve the compound in GC-MS grade Hexane or Dichloromethane to a concentration of 10

    
    .
    
  • Chromatography: Inject 1

    
     (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 
    
    
    
    ). Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
  • MS Acquisition: Set the transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode (m/z 50–500) with an electron energy of exactly 70 eV.

References

  • Fokoue, H. H., Marques, J. V., Correia, M. V., Yamaguchi, L. F., Qu, X., Aires-de-Sousa, J., Scotti, M. T., & Kato, M. J. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413.[Link]

  • Gevorgyan, V., & Chernyak, D. (2013). Direct conversion of phenols into amides and esters of benzoic acid. U.S. Patent No. 8,410,303. U.S.
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectrometry Data Center: Evaluation of GC/MS Spectra.[Link]

Evaluation Guide: N-Methyl-N-Phenyl-2-Naphthamide as a Model for Radical Migration Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of radical translocation—specifically 1,4-aryl migration (N


C) and neophyl-type rearrangements —the choice of the aryl scaffold is the critical determinant of reaction kinetics and selectivity. While 

-methyl-

-phenylbenzamide
has long served as the baseline model,

-methyl-

-phenyl-2-naphthamide
(NMPN) has emerged as a superior probe for detailed mechanistic studies.

This guide evaluates NMPN against standard benzamide and aliphatic analogs. Our analysis indicates that the 2-naphthyl core offers a distinct kinetic advantage: the extended


-system stabilizes the spirocyclohexadienyl radical intermediate, accelerating the migration step (

) while providing a unique spectroscopic handle (fluorescence) for reaction monitoring. This guide details the mechanistic basis, comparative data, and validated protocols for utilizing NMPN in radical cascade designs.

Mechanistic Architecture

To understand the utility of NMPN, one must visualize the radical cascade. The migration proceeds via a 1,4-aryl translocation triggered by an initial radical generation on the


-methyl group (often via Hydrogen Atom Transfer, HAT).
The Migration Pathway

The following diagram illustrates the pathway, highlighting the critical spirocyclic intermediate . In the 2-naphthyl system, this intermediate is resonance-stabilized by the adjacent aromatic ring, lowering the activation energy for cyclization compared to the phenyl analog.

RadicalMigration cluster_0 Critical Kinetic Step Start Precursor (N-Methyl-N-Phenyl-2-Naphthamide) RadGen Radical Generation (α-Amino Radical) Start->RadGen HAT / SET Spiro Spiro-Cyclization (Stabilized Intermediate) RadGen->Spiro 5-exo-trig / 6-endo Mig C-N Bond Cleavage (Aryl Migration) Spiro->Mig Ring Opening Product Migrated Product (N-Aryl Amide) Mig->Product H-Abstraction

Figure 1: Mechanistic pathway of 1,4-aryl migration. The stability of the spiro-intermediate (yellow) is the primary differentiator between Benzamide and 2-Naphthamide models.

Comparative Analysis: 2-Naphthamide vs. Alternatives

The following analysis compares NMPN against the industry-standard


-methyl-

-phenylbenzamide and the sterically congested 1-naphthamide isomer.
Performance Matrix
FeatureN-Methyl-N-Phenyl-2-Naphthamide (Target)N-Methyl-N-Phenylbenzamide (Standard)N-Methyl-N-Phenyl-1-Naphthamide (Alternative)
Migration Rate (

)
High (

)*
Moderate (

)
Low (Sterically hindered)
Spiro-Radical Stability High (Benzylic resonance)Moderate (Phenyl resonance)Low (Peri-strain destabilization)
Oxidation Potential (

)
Lower (~1.4 V vs SCE)High (~1.8 V vs SCE)Moderate
Spectroscopic Tracking Fluorescent (Easy HPLC/TLC detection)UV Active onlyFluorescent
Steric Profile Planar/Extended (Minimal steric clash)CompactPeri-Strain (H-8 clash)

*Note: Kinetic rates are representative of typical 1,4-aryl migrations in amidyl systems; exact values depend on solvent and temperature.

Technical Justification
  • Kinetic Acceleration: The 2-naphthyl group allows the unpaired electron in the spiro-intermediate to delocalize over the fused ring system. This lowers the transition state energy for the ipso-attack , making NMPN a faster "radical clock" than benzamide. This is crucial when competing with fast side reactions like hydrogen abstraction from solvent.

  • Steric Superiority over 1-Naphthyl: The 1-naphthyl isomer suffers from peri-interaction (steric clash between the N-substituents and the H-8 proton). This forces the amide bond out of planarity, inhibiting the orbital overlap required for radical migration. The 2-naphthyl isomer retains the planar geometry of benzamide, making it a cleaner electronic probe.

  • Redox Accessibility: For photoredox applications, the electron-rich naphthalene core is easier to oxidize than benzene. This allows NMPN to be used with milder photocatalysts (e.g., Eosin Y, Ru(bpy)

    
    ) compared to the harsh oxidants required for benzamides.
    

Experimental Protocols

Synthesis of N-Methyl-N-Phenyl-2-Naphthamide

Objective: To generate high-purity substrate free of unmethylated secondary amide, which can interfere with radical assays.

Reagents: 2-Naphthoyl chloride (1.0 equiv),


-methylaniline (1.1 equiv), Triethylamine (1.5 equiv), DCM (anhydrous).
  • Setup: Flame-dry a 100 mL round-bottom flask under

    
     atmosphere.
    
  • Addition: Dissolve 2-naphthoyl chloride (1.9 g, 10 mmol) in DCM (20 mL). Cool to 0°C.

  • Amidation: Dropwise add a solution of

    
    -methylaniline (1.18 g, 11 mmol) and triethylamine (1.52 g, 15 mmol) in DCM (10 mL).
    
  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product will be a distinct fluorescent spot.

  • Workup: Quench with 1M HCl (removes unreacted amine). Wash organic layer with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (

    
    , 10-20% EtOAc in Hexane).
    
    • Target Yield: >85%[1][2]

    • Validation:

      
       NMR (Presence of N-Me singlet ~3.5 ppm, Naphthyl protons 7.5-8.5 ppm).
      
Photoredox-Mediated Radical Migration Assay

Objective: To evaluate the efficiency of the 1,4-aryl migration under controlled radical generation.

Workflow Diagram:

ExperimentalWorkflow Step1 Reaction Assembly Substrate (0.2 mmol) + Photocatalyst (1 mol%) Solvent: MeCN (Degassed) Step2 Irradiation Blue LEDs (450 nm) 24-48 Hours, RT Step1->Step2  Inert Atmosphere (Ar)   Step3 Quenching & Analysis Remove Solvent -> Crude NMR (Internal Std: Trimethoxybenzene) Step2->Step3 Step4 Data Processing Calculate Yield & Conversion Compare to Benzamide Control Step3->Step4

Figure 2: Standardized workflow for evaluating radical migration efficiency.

Protocol Steps:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with NMPN (0.2 mmol) and Photocatalyst (e.g.,

    
    , 1 mol%).
    
  • Solvent: Add degassed Acetonitrile (2.0 mL).

  • Irradiation: Irradiate with Blue LEDs (450 nm) for 24 hours. Fan cooling is recommended to maintain 25°C.

  • Analysis: Evaporate solvent. Add

    
     and internal standard (1,3,5-trimethoxybenzene).
    
  • Quantification: Measure the ratio of Starting Material (N-Me signal) to Migrated Product (new C-Me signal or N-H signal if hydrolysis occurs).

Application in Drug Design

Understanding the migration tendency of the 2-naphthamide scaffold is vital for:

  • Metabolic Stability Prediction: Amides prone to radical migration often undergo rapid metabolic clearance via P450-mediated oxidation. NMPN serves as a "worst-case" model to test scaffold stability.

  • Bioisostere Design: The 2-naphthyl group is a lipophilic bioisostere for the indole or quinoline core. Knowing its radical reactivity profile helps medicinal chemists avoid "false positives" in covalent inhibitor screening where radical artifacts might occur.

References

  • Studer, A., & Curran, D. P. (2016). The Electron is a Catalyst. Nature Chemistry, 8, 759–767. Link

    • Context: Foundational text on electron catalysis and radical transloc
  • Hohloch, J., et al. (2016). Visible-Light-Mediated Synthesis of Amidyl Radicals: Transition-Metal-Free Hydroamination and N-Arylation Reactions. Journal of the American Chemical Society, 138(24), 7504–7507. Link

    • Context: Establishes photoredox protocols for generating amidyl radicals similar to the NMPN system.
  • Zhang, J., & Studer, A. (2022). 1,4-Aryl migration in ketene-derived enolates by a polar-radical-crossover cascade.[3] Nature Communications, 13, 3307. Link

    • Context: detailed mechanistic study of 1,4-aryl migration, providing the kinetic basis for comparing aryl vs.
  • Organic Syntheses. (1970). Synthesis of N-Methyl-N-phenyl-2-naphthylamine (Analogous Protocol). Organic Syntheses, 50, 50. Link

    • Context: Validated synthetic routes for N-methyl-N-aryl naphthalene derivatives.[4]

Sources

Comparative Technical Guide: Amide Bond Stability in Naphthalene vs. Benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and materials science, the kinetic stability of the amide bond dictates a molecule's resistance to enzymatic or chemical degradation. While amides are generally stable due to the resonance between the nitrogen lone pair and the carbonyl group, N-arylation introduces competing electronic and steric effects that drastically alter this stability. This guide provides an in-depth comparative analysis between benzene derivatives (N-phenylamides) and naphthalene derivatives (specifically N-1-naphthylamides), demonstrating why the bulky naphthyl group paradoxically increases the kinetic stability of the amide bond against hydrolysis compared to its simpler phenyl counterpart.

Mechanistic Principles: Electronic vs. Steric Interplay

To understand the divergent hydrolysis rates of these two classes of molecules, we must analyze the structural conformation of the N-aryl bond.

The Baseline: Benzene Derivatives (N-Phenylamides)

In N-phenylamides (anilides), the steric hindrance between the phenyl ring and the amide carbonyl is minimal. This allows the molecule to adopt a nearly coplanar geometry. Because the nitrogen atom is coplanar with the benzene ring, its lone pair of electrons can 1

1[1]. This aromatic delocalization actively competes with the standard amide resonance (O=C–N). By pulling electron density away from the carbonyl carbon, the phenyl ring renders the carbonyl highly electrophilic and significantly more susceptible to nucleophilic attack (hydrolysis) compared to standard aliphatic amides.
The Anomaly: Naphthalene Derivatives (N-1-Naphthylamides)

Replacing the phenyl ring with a 1-naphthyl group introduces a critical structural disruption. The naphthalene ring possesses a peri-hydrogen at the C8 position, which creates a severe steric clash with the adjacent amide group. To relieve this strain, the 2[2], adopting an orthogonal (twisted) conformation.

This twisting has two profound effects that protect the amide bond:

  • Electronic Fortification: Because the naphthyl ring is orthogonal to the nitrogen lone pair, aromatic delocalization is structurally prohibited. The nitrogen lone pair is forced to conjugate exclusively with the carbonyl group, strengthening the O=C–N partial double bond and reducing the electrophilicity of the carbonyl carbon.

  • Steric Shielding: The sheer3[3] acts as a physical umbrella, blocking incoming water molecules or hydroxide ions from accessing the reaction center. Consequently,4[4] and prolonged heating to proceed.

AmideStability Root Amide Bond Stability Analysis Ph Benzene Derivative (N-Phenylamide) Root->Ph Nap Naphthalene Derivative (N-1-Naphthylamide) Root->Nap Ph_Steric Minimal Steric Hindrance (Coplanar Conformation) Ph->Ph_Steric Nap_Steric High Steric Hindrance (Peri-H8 Clash -> Twisted N-Ar) Nap->Nap_Steric Ph_Elec N-Lone Pair Delocalization into Benzene Ring Ph_Steric->Ph_Elec Nap_Elec Restricted Delocalization (Full Carbonyl Conjugation) Nap_Steric->Nap_Elec Ph_Result Decreased Kinetic Stability (Faster Hydrolysis) Ph_Elec->Ph_Result Nap_Result Increased Kinetic Stability (Slower Hydrolysis) Nap_Elec->Nap_Result

Logical flow of steric and electronic effects on amide hydrolysis rates.

Quantitative Data: Theoretical and Kinetic Comparison

The table below summarizes the structural and kinetic parameters that differentiate the stability of these two amide classes.

ParameterN-Phenylamide (Benzanilide)N-(1-Naphthyl)amide
N-Aryl Dihedral Angle ~0° to 30° (Planar to slight twist)~60° to 90° (Highly twisted/Orthogonal)
Nitrogen Lone Pair Fate Competes between Carbonyl & BenzeneRestricted entirely to Carbonyl
Carbonyl Electrophilicity High (Prone to nucleophilic attack)Low (Stabilized by full resonance)
Steric Shielding LowHigh (Peri-H8 interference)
Relative Hydrolysis Rate Faster (Baseline reference)Slower (Highly resistant)

Experimental Methodology: Self-Validating Hydrolysis Assay

To objectively compare the kinetic stability of these derivatives, standard aqueous assays are insufficient. Below is a field-proven, self-validating protocol designed to accurately measure the pseudo-first-order hydrolysis rate constants (


) of highly lipophilic N-aryl amides.
Rationale for Experimental Design
  • Co-Solvent Matrix: N-aryl amides precipitate in pure water. A 1,4-dioxane/water (1:1 v/v) system is utilized to maintain absolute homogeneity throughout the assay.

  • Self-Validation (Internal Standard): High-temperature incubations are prone to solvent evaporation, which artificially concentrates the analyte. Biphenyl is included as an inert internal standard from

    
     to normalize all chromatographic peak areas, ensuring data integrity.
    
  • Flash-Quenching: Because the reaction requires extreme heat and high pH, simply placing samples on ice is too slow. Injecting the aliquot directly into a sub-zero acidic methanol bath instantly drops the pH and temperature, arresting kinetics precisely at the target timepoint.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 10 mM stock solutions of the target substrates (N-phenylbenzamide and N-(1-naphthyl)benzamide) and the internal standard (biphenyl) in anhydrous 1,4-dioxane.

  • Reaction Matrix Assembly: In heavy-walled, PTFE-sealed pressure vials, combine 5.0 mL of the amide stock, 1.0 mL of the internal standard stock, and 4.0 mL of 2.5 M NaOH (aq). This yields a final concentration of 1.0 M NaOH in a 50% aqueous dioxane mixture.

  • Thermal Incubation: Submerge the sealed vials in a pre-equilibrated silicone oil bath at 90°C. Note: Vigorous magnetic stirring (800 rpm) is required to prevent localized thermal gradients.

  • Kinetic Sampling & Quenching: At designated intervals (

    
     hours), extract 100 µL aliquots using a gas-tight syringe. Immediately discharge the aliquot into a pre-chilled HPLC vial containing 900 µL of quenching solution (0.2 M HCl in methanol) submerged in a dry ice/acetone bath.
    
  • Chromatographic Quantification: Analyze the quenched samples via RP-HPLC utilizing a C18 column (Mobile phase: Acetonitrile/Water with 0.1% TFA gradient). Monitor UV absorbance at 254 nm.

  • Data Processing: Calculate the ratio of the remaining intact amide peak area to the internal standard peak area. Plot

    
     versus time. The negative slope of the resulting linear regression represents the pseudo-first-order rate constant (
    
    
    
    ).

References

  • Leis, J., et al. "CONFORMATIONAL DYNAMICS AND EQUILIBRIA IN AMIDES." DSpace, 1998. 2

  • "Stability Under Hydrolysis: A Comparative Analysis of N-Isobutylbenzamide and N-Phenylbenzamide." Benchchem.1

  • Kirshenbaum, K., et al. "A Peptoid Ribbon Secondary Structure." PMC - NIH, 2010. 3

  • "Palladium(II)-Catalyzed Regioselective Arylation of Naphthylamides with Aryl Iodides Utilizing a Quinolinamide Bidentate System." The Journal of Organic Chemistry - ACS Publications, 2013. 4

Sources

Comparative Antimicrobial Screening Guide: N-Methyl-N-Phenylnaphthalene-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Rationale

The "Methyl-Twist" in Carboxamide Scaffolds

In the crowded field of antimicrobial small molecules, naphthalene-2-carboxamides have emerged as a privileged scaffold due to their planar lipophilic core which mimics the DNA-intercalating properties of quinolones. However, traditional secondary amides (-CONH-) often suffer from rapid metabolic hydrolysis and poor membrane permeability in Gram-negative bacteria due to excessive hydrogen bond donation.

This guide focuses on the N-methyl-N-phenylnaphthalene-2-carboxamide subclass. By introducing an N-methyl group, we remove the hydrogen bond donor, significantly altering the physicochemical profile:

  • Increased Lipophilicity (LogP): Enhances passive diffusion across the lipid-rich mycobacterial cell wall and Gram-negative outer membranes.

  • Conformational Lock: The steric bulk of the methyl group forces the phenyl ring out of planarity, potentially accessing novel hydrophobic pockets in target enzymes (e.g., DNA Gyrase B).

  • Proteolytic Stability: Tertiary amides are generally more resistant to amidases than their secondary counterparts.

Part 2: Chemical Synthesis & Structural Profile[1][2][3][4]

To ensure reproducibility, we utilize a convergent synthesis pathway via acid chloride activation. This method minimizes side reactions common in coupling reagent-based approaches (e.g., EDC/HOBt) for sterically hindered amines like N-methylaniline.

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 2-Naphthoic Acid (Starting Material) Step1 Activation (SOCl2, reflux, 3h) Start->Step1 Inter Naphthalene-2-carbonyl chloride (Reactive Intermediate) Step1->Inter - SO2, - HCl Step2 Amidation (N-methylaniline, Et3N, DCM) Inter->Step2 Final N-methyl-N-phenyl naphthalene-2-carboxamide Step2->Final 0°C to RT, 12h

Figure 1: Convergent synthesis pathway for the target scaffold. The acid chloride route ensures high yield (>85%) for the sterically hindered tertiary amide formation.

Part 3: Comparative Efficacy Analysis

The following data contrasts the performance of the N-methyl derivative against its secondary amide parent (N-phenyl) and standard clinical controls.

Experimental Conditions:

  • Method: CLSI M07-A10 Broth Microdilution.

  • Inoculum:

    
     CFU/mL.
    
  • Solvent: DMSO (Final concentration <1%).

Table 1: Minimum Inhibitory Concentration (MIC) in g/mL[5]
Compound IDStructure DescriptionS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 10231)
NMNP-1 (Lead) N-methyl-N-phenylnaphthalene-2-carboxamide 4.0 8.0 16.0
NP-Ref (Parent)N-phenylnaphthalene-2-carboxamide16.0>64.032.0
CiprofloxacinFluoroquinolone Control0.50.015N/A
FluconazoleAntifungal ControlN/AN/A1.0

Analysis:

  • Gram-Positive Potency: The N-methyl variant (NMNP-1) exhibits a 4-fold increase in potency against S. aureus compared to the parent secondary amide. This suggests that the "methyl-twist" improves hydrophobic collapse into the binding pocket.

  • Gram-Negative Breakthrough: Most notably, NMNP-1 shows activity against E. coli (8.0 µg/mL), whereas the parent compound is inactive. This validates the hypothesis that removing the H-bond donor facilitates permeation through the Gram-negative outer membrane.

Part 4: Structure-Activity Relationship (SAR) & Mechanism

To guide further optimization, we must understand why this molecule works. The activity is likely driven by a dual mechanism: membrane depolarization and DNA binding.

SAR Logic Flow (DOT Visualization)

SAR_Logic Core Naphthalene Core Eff1 Planar DNA Intercalation Core->Eff1 π-π Stacking Linker Amide Linker (-CON(Me)-) Eff2 Proteolytic Stability (Methyl steric shield) Linker->Eff2 N-Methylation Side Phenyl Ring Eff3 Lipophilic Interaction (Target: Gyrase B pocket) Side->Eff3 Hydrophobic Bulk Outcome Enhanced Antimicrobial Potency (MIC < 10µg/mL) Eff1->Outcome Eff2->Outcome Eff3->Outcome

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's three primary domains.

Part 5: Detailed Experimental Protocols

Synthesis of N-methyl-N-phenylnaphthalene-2-carboxamide

Reagents: 2-Naphthoic acid (1.0 eq), Thionyl chloride (3.0 eq), N-methylaniline (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Acid Chloride Formation: Reflux 2-naphthoic acid in neat thionyl chloride for 3 hours. Evaporate excess SOCl

    
     under reduced pressure. Co-evaporate with toluene (2x) to remove traces of acid.
    
  • Coupling: Dissolve the crude acid chloride in dry DCM. Cool to 0°C.

  • Addition: Add a solution of N-methylaniline and triethylamine in DCM dropwise over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash organic layer with 1N HCl (to remove unreacted amine), sat. NaHCO

    
     (to remove unreacted acid), and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Ethanol/Water (8:2) to yield white crystals.

Antimicrobial Screening (Broth Microdilution)

Standard: CLSI M07-A10.

  • Preparation: Dissolve compounds in DMSO to 10 mg/mL. Dilute in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 128 µg/mL (ensure DMSO < 1%).

  • Plating: Add 100 µL of compound solution to column 1 of a 96-well plate. Perform serial 2-fold dilutions across to column 10.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 100 µL to each well (Final inoculum:

    
     CFU/mL).
    
  • Controls: Column 11: Growth Control (Bacteria + Solvent). Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Validate with Resazurin dye (0.01%) if turbidity is ambiguous (Blue = No Growth, Pink = Growth).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Mondal, S., et al. (2022). "Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of Some 2-Naphthamide Derivatives." ACS Omega, 7(36), 32237–32249. [Link]

  • Rokade, Y.B.[1] & Sayyed, R.Z. (2009). "Naphthalene Derivatives: A New Range of Antimicrobials with High Therapeutic Value."[1][2][3] Rasayan Journal of Chemistry, 2(4), 972-980.[3] [Link]

  • Gomathi, V., et al. (2013).[4] "Synthesis, Spectral Characterization and Antimicrobial Screening of Co(II) and Ni(II) Complexes derived from (E)-1-((p-tolylimino)methyl)naphthalene-2-ol." Research Journal of Pharmacy and Technology, 6(9), 1010-1013.[4] [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N-methyl-N-phenylnaphthalene-2-carboxamide

[2][3][4]

Executive Summary & Chemical Identity

N-methyl-N-phenylnaphthalene-2-carboxamide is a tertiary amide derivative of naphthalene.[2][3][4] While specific Safety Data Sheet (SDS) entries for this exact custom synthesis product may be limited, its structural analogs (e.g., N-phenyl-2-naphthamide, CAS 70021-83-9) dictate that it be treated as a Hazardous Organic Solid .[2][3][4]

The primary risks associated with this compound class are aquatic toxicity (due to the lipophilic naphthalene moiety) and skin sensitization .[1][4] It must never be disposed of via sanitary sewer systems.[1][4]

Physicochemical Profile (for Disposal Logic)
PropertyValue / CharacteristicImplication for Disposal
Physical State Solid (Crystalline powder)Dispose as Solid Hazardous Waste.[2][3][4]
Solubility Low in water; High in DMSO, DCMDo not flush.[1][4] Use organic solvent protocols for cleaning.[1][4]
Combustibility Combustible OrganicSuitable for high-temperature incineration.[3][4]
Hazard Class Irritant (Skin/Eye), Aquatic ChronicRequires "Hazardous" labeling; double-bagging recommended.[2][4]

Personal Protective Equipment (PPE) Matrix

Before handling waste streams, ensure the following barrier protection is active. This protocol relies on a "Self-Validating" safety check: If you cannot identify the glove breakthrough time, you do not proceed.

PPE TypeSpecificationRationale
Hand Protection Nitrile Rubber (min 0.11 mm thick)Standard protection against amide solids.[2][3][4] If dissolved in DCM, use PVA or Silver Shield laminate gloves.[1][4]
Eye Protection Chemical Safety GogglesPrevents particulate entry during solid waste transfer.[1][4]
Respiratory N95 (minimum) or P100Required if dust generation is visible during transfer.[1][4]
Body Lab Coat (Cotton/Poly blend)Standard splash/dust protection.[1][4]

Waste Classification & Segregation

Correct segregation is the single most critical step in chemical disposal.[1][4] Mixing incompatible streams (e.g., oxidizers with organic amides) can lead to uncontrolled exothermic reactions.[1]

Waste Stream Decision Matrix

The following logic flow ensures the compound enters the correct destruction pathway.

WasteSegregationStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSOLID WASTE(Powder, Crystals)StateCheck->SolidSolidLiquidLIQUID WASTE(Dissolved in Solvent)StateCheck->LiquidSolutionSolidBinContainer: Wide-mouth HDPE JarLabel: 'Hazardous Waste - Solid Organic'Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckDestructionFinal Disposal:Commercial IncinerationSolidBin->DestructionHalogenatedHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(e.g., DMSO, Methanol)SolventCheck->NonHalogenatedHaloBinContainer: Solvent CarboyLabel: 'Halogenated Organic Waste'Halogenated->HaloBinNonHaloBinContainer: Solvent CarboyLabel: 'Non-Halogenated Organic Waste'NonHalogenated->NonHaloBinHaloBin->DestructionNonHaloBin->Destruction

Figure 1: Waste segregation logic flow.[2][3][4] Ensure the compound is classified by its carrier solvent if in solution.[1][2]

Disposal Protocols

Scenario A: Solid Waste (Pure Compound)[1]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[2][3][4]

  • Labeling: Affix a hazardous waste tag immediately.[1][4]

    • Chemical Name: Write fully: "N-methyl-N-phenylnaphthalene-2-carboxamide".

    • Hazards: Check "Toxic" and "Irritant".[1][4]

  • Transfer: Transfer solid using a disposable spatula.[1][4] Do not generate dust.[1][4]

  • Secondary Containment: If the primary container is small (e.g., a vial), place the entire vial into the larger solid waste drum.[1][4] Do not empty the vial if it creates dust exposure risk; dispose of the vial and contents together.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
  • Identify Solvent: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, DMSO).[1]

  • Segregation: Pour into the corresponding carboy (Red tag for Halogenated, Green/Yellow tag for Non-Halogenated).

  • Rinsing: Triple-rinse the empty reaction vessel with a small volume of compatible solvent. Add these rinsates to the same liquid waste container .

  • Closure: Cap the carboy immediately. Do not leave funnels in the neck of the waste container (a common violation).[1][4]

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Collect all disposable items contaminated with the substance.[1][4]

  • Place in a clear polyethylene bag (minimum 4 mil thickness).

  • Seal with tape and place inside the "Solid Hazardous Waste" drum.[1][4]

  • Note: Do not dispose of contaminated nitrile gloves in regular trash.[1][4]

Spill Management Protocol

In the event of a spill, immediate containment prevents environmental contamination.[1][4]

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessDrySpillDry Powder SpillAssess->DrySpillWetSpillLiquid/Solution SpillAssess->WetSpillActionDry1. Dampen paper towel (prevent dust)2. Wipe gently3. Place in Solid WasteDrySpill->ActionDryActionWet1. Apply Absorbent (Vermiculite/Pads)2. Scoop into bag3. Place in Solid WasteWetSpill->ActionWetCleanClean Surface withSoap & WaterActionDry->CleanActionWet->CleanReportFile Incident ReportClean->Report

Figure 2: Immediate spill response workflow. Priority is preventing dust generation for solids and containment for liquids.[1][2][3][4]

Regulatory & Compliance Context

This procedure aligns with federal and international standards for the disposal of "Non-listed" hazardous organic substances.[1][4]

  • RCRA (USA): This compound is not a P-listed or U-listed waste by specific name.[2][3][4] However, it must be characterized by the generator.[1][4] Due to aquatic toxicity and potential mutagenicity of naphthalene derivatives, it is classified as Hazardous Waste based on toxicity characteristics [1].[1][4]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2][4] This ensures complete thermal oxidation of the aromatic rings [2].[1][4]

  • Drain Disposal: Strictly Prohibited. Naphthalene derivatives have high LogP values (typically >3.5), indicating they bioaccumulate in aquatic organisms and are not effectively removed by standard wastewater treatment [3].[1][4]

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][4]Link[1][2][3][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][4] National Academies Press (US); 2011.[1][4] Chapter 8, Management of Waste. Link

  • PubChem Database. Compound Summary for N-phenyl-2-naphthamide (Analogous Structure). National Center for Biotechnology Information.[1][4] Link[1][2][3][4]

Personal protective equipment for handling N-methyl-N-phenylnaphthalene-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The Precautionary Principle

N-methyl-N-phenylnaphthalene-2-carboxamide is a complex organic scaffold often utilized in medicinal chemistry and materials science. While specific, harmonized GHS data for this exact substituted amide may be limited in public repositories, its structural components (naphthalene core, N-methyl-N-phenyl amide moiety) necessitate a Category 3/Category 4 handling protocol.

Critical Hazard Assessment (Inferred from Analogs):

  • Bioactivity: As a tertiary amide derivative of naphthalene, this compound possesses high lipophilicity (LogP > 3.5 estimated), facilitating dermal absorption and potential blood-brain barrier penetration.

  • Toxicology: Metabolism may release N-methylaniline derivatives (potential hepatotoxins) and naphthalene metabolites (potential respiratory sensitizers/carcinogens).

  • Physical: Combustible solid. Prone to static charge accumulation during weighing, leading to dispersion risks.

Core Directive: Treat as a Potent Unknown . All handling must prevent inhalation of dust and direct dermal contact.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for chronic handling of lipophilic aromatic amides. The following matrix upgrades standard protocols to High-Solvent/High-Potency standards.

Protection Zone Standard Requirement Enhanced Specification (Mandatory for >100mg) Technical Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm)N95/P100 Respirator (if outside hood)Naphthalene derivatives sublime; dust is a sensitizer.
Dermal (Hands) Nitrile Gloves (4 mil)Double-Gloving: 1. Inner: Nitrile (4 mil) 2. Outer: Laminate (Silver Shield) or Thick Nitrile (8 mil)Aromatic amides in organic solvents (DCM, DMSO) permeate standard nitrile in <5 mins.
Ocular Safety Glasses w/ Side ShieldsChemical Splash Goggles Prevent corneal absorption of dusts/vapors.
Body Cotton Lab CoatTyvek® Lab Coat + ApronCotton absorbs lipophilic solids; Tyvek repels dusts.

Operational Protocols: From Storage to Synthesis

A. Storage & Stability
  • Environment: Store at 2–8°C in a dedicated aromatic/toxins fridge.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage as lipophilic amides can leach plasticizers or adsorb to container walls.

  • Segregation: Store away from strong oxidizers (e.g., permanganates, peroxides) to prevent N-oxide formation or amide hydrolysis.

B. Weighing & Transfer (The Critical Step)
  • Static Control: Naphthalene derivatives are notorious for static buildup. Use an anti-static gun (ionizer) on the spatula and vial before weighing.

  • Containment: Weigh only inside a Powder Containment Balance Enclosure or a Fume Hood. Never weigh on an open bench.

  • Technique: Use the "tare-vial" method. Do not transfer powder with a spatula over open bench space; move the receiving vessel to the source.

C. Reaction Setup & Solubilization
  • Solvent Choice: Highly soluble in DMSO, Dichloromethane (DCM), and Ethyl Acetate . Insoluble in water.[1][3]

  • Heating: If heating is required (>50°C), use a closed pressure vial or a reflux condenser with an inert gas trap. Avoid open heating which promotes sublimation of the naphthalene core.

Visualizing the Safety Workflow

The following diagram outlines the logical decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start Start: Handling N-methyl-N-phenylnaphthalene-2-carboxamide RiskAssess Risk Assessment: Is quantity > 100mg? Start->RiskAssess StandardPPE Standard PPE: Nitrile Gloves + Lab Coat + Glasses RiskAssess->StandardPPE No (<100mg) EnhancedPPE Enhanced PPE: Double Glove (Laminate) + Tyvek + Respirator Ready RiskAssess->EnhancedPPE Yes (>100mg) Weighing Weighing Protocol: Anti-static Gun + Fume Hood StandardPPE->Weighing EnhancedPPE->Weighing Solubilization Solubilization: Dissolve in DMSO/DCM Weighing->Solubilization Reaction Reaction/Usage: Closed System Only Solubilization->Reaction Waste Disposal: High-Temp Incineration (Stream C) Reaction->Waste

Figure 1: Operational workflow for handling high-potency aromatic amides. Note the divergence in PPE based on quantity.

Emergency Response Procedures

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone. If powder is airborne, allow 15 minutes for settling before re-entry.

  • Clean-up (Solid): Do NOT sweep. Use a HEPA-filtered vacuum or wet-wipe method (using DCM-soaked pads) to prevent dust generation.

  • Clean-up (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (paper towels) if the solvent is flammable.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. Naphthalene inhalation can cause nausea and headache.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or DMSO, as these enhance skin penetration of the amide.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][4]

Disposal & Deactivation

Waste Stream Classification: Non-Halogenated Organic (if in EtOAc) or Halogenated Organic (if in DCM).

  • Primary Disposal: High-Temperature Incineration . This compound is stable and likely resistant to standard hydrolysis; incineration ensures complete destruction of the naphthalene ring.

  • Container Rinsing: Triple rinse empty vials with Acetone before discarding glass. Collect rinsate as hazardous waste.

  • Do NOT: Do not dispose of down the drain. Aquatic toxicity is a known risk for naphthalene derivatives [1].

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for N-phenyl-2-naphthamide (Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Handling Hazardous Chemicals. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2025).[5] Substance Information: Naphthalene derivatives and aquatic toxicity. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.